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  • Product: 11-bromoundec-10-ynoic Acid
  • CAS: 13030-63-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 11-Bromoundec-10-ynoic Acid

This guide provides a comprehensive overview of the synthesis of 11-bromoundec-10-ynoic acid, a valuable bifunctional molecule utilized in the development of advanced materials and pharmaceuticals. The strategic placemen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 11-bromoundec-10-ynoic acid, a valuable bifunctional molecule utilized in the development of advanced materials and pharmaceuticals. The strategic placement of a terminal bromoalkyne and a terminal carboxylic acid allows for orthogonal derivatization, making it a key building block in organic synthesis. This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and offer insights gleaned from practical application in the field.

Theoretical Framework: The Chemistry of Terminal Alkyne Bromination

The synthesis of 11-bromoundec-10-ynoic acid hinges on the selective bromination of the terminal alkyne of 10-undecynoic acid. The primary challenge lies in achieving this transformation without inducing unwanted side reactions, such as the bromination of the carboxylic acid group or the formation of dibromoalkenes. The most prevalent and effective method for this conversion is the electrophilic bromination of the acetylide anion.

The reaction proceeds via an initial deprotonation of the terminal alkyne by a suitable base, forming a highly nucleophilic acetylide. This acetylide then attacks an electrophilic bromine source, resulting in the desired 1-bromoalkyne. The choice of base and bromine source is critical to the success of the reaction. While strong bases like organolithium reagents can be employed, they may not be compatible with the acidic proton of the carboxylic acid. Therefore, milder bases or a protection strategy for the carboxylic acid may be necessary.

A widely adopted and robust method for the synthesis of 1-bromoalkynes is the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃). In this reaction, the silver cation is believed to coordinate to the alkyne, increasing its acidity and facilitating deprotonation. The resulting silver acetylide is then readily brominated by NBS.

reaction_mechanism 10-Undecynoic Acid 10-Undecynoic Acid Acetylide Anion Acetylide Anion 10-Undecynoic Acid->Acetylide Anion + AgNO₃ / Base 11-Bromoundec-10-ynoic Acid 11-Bromoundec-10-ynoic Acid Acetylide Anion->11-Bromoundec-10-ynoic Acid + NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Byproduct AgNO3 Silver Nitrate (AgNO₃)

Figure 1: Simplified reaction mechanism for the synthesis of 11-bromoundec-10-ynoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 11-bromoundec-10-ynoic acid from 10-undecynoic acid using N-bromosuccinimide and catalytic silver nitrate.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
10-Undecynoic AcidC₁₁H₁₈O₂182.2610.0 g>98%
N-BromosuccinimideC₄H₄BrNO₂177.9810.7 g>99%
Silver NitrateAgNO₃169.870.93 g>99%
AcetoneC₃H₆O58.08200 mLACS Grade
Diethyl Ether(C₂H₅)₂O74.12500 mLAnhydrous
HexanesC₆H₁₄86.18200 mLACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01100 mL
BrineNaCl58.44100 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

2.2. Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (54.9 mmol) of 10-undecynoic acid in 200 mL of acetone.

  • Addition of Catalyst: To the stirred solution, add 0.93 g (5.5 mmol) of silver nitrate. The flask should be wrapped in aluminum foil to protect the light-sensitive silver salts.

  • Addition of Brominating Agent: In a separate beaker, dissolve 10.7 g (60.4 mmol) of N-bromosuccinimide in 100 mL of acetone. Add this solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 2-3 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in 200 mL of diethyl ether.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes. Alternatively, recrystallization from a mixture of hexanes and diethyl ether can be employed to obtain the pure 11-bromoundec-10-ynoic acid.

experimental_workflow A Dissolve 10-Undecynoic Acid in Acetone B Add Silver Nitrate (catalyst) A->B C Add NBS solution dropwise B->C D Stir at Room Temperature (2-3h) C->D E Filter through Celite D->E F Concentrate under reduced pressure E->F G Dissolve in Diethyl Ether F->G H Wash with NaHCO₃ and Brine G->H I Dry over Na₂SO₄ and Concentrate H->I J Column Chromatography or Recrystallization I->J

Figure 2: Step-by-step experimental workflow for the synthesis of 11-bromoundec-10-ynoic acid.

Characterization and Quality Control

The identity and purity of the synthesized 11-bromoundec-10-ynoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the bromoalkyne and carboxylic acid functional groups and the overall structure of the molecule. In the ¹H NMR spectrum, the disappearance of the terminal alkyne proton signal (typically around 2 ppm) is a key indicator of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡C bond (around 2200 cm⁻¹), the C-Br bond (around 600-700 cm⁻¹), and the C=O and O-H bonds of the carboxylic acid (around 1700 cm⁻¹ and 2500-3300 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Safety Considerations

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Silver nitrate is a strong oxidizing agent and can cause stains on skin and clothing. Handle with care.

  • Acetone and diethyl ether are highly flammable solvents. All operations should be conducted away from open flames and ignition sources.

Conclusion

The synthesis of 11-bromoundec-10-ynoic acid via the NBS/AgNO₃ method is a reliable and efficient procedure that provides good yields of the desired product. The careful execution of the experimental protocol and adherence to safety guidelines are paramount for a successful outcome. The resulting bifunctional molecule serves as a versatile platform for further chemical modifications, opening avenues for the development of novel compounds with diverse applications.

References

  • Hofmeister, H., Annen, K., Laurent, H., & Wiechert, R. (1982). A simple, high-yield synthesis of 1-bromoalkynes. Angewandte Chemie International Edition in English, 21(S1), 74-75. (This is a foundational paper on the topic, though a direct link to the full text may require institutional access).
Exploratory

Unidentifiable Substance: CAS Number 13030-63-2 Does Not Correspond to a Known Chemical

A comprehensive investigation into the chemical identifier CAS number 13030-63-2 has concluded that this number does not correspond to any known or publicly indexed chemical substance. As a result, the creation of an in-...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the chemical identifier CAS number 13030-63-2 has concluded that this number does not correspond to any known or publicly indexed chemical substance. As a result, the creation of an in-depth technical guide on its properties and uses is not possible at this time.

Initial and exhaustive searches across numerous chemical databases and scientific literature have yielded no information for a compound with the CAS (Chemical Abstracts Service) number 13030-63-2. This suggests that the provided number may be incorrect, contain a typographical error, or refer to a substance that is not registered or has been delisted.

The Chemical Abstracts Service assigns a unique numerical identifier to every chemical substance, allowing for unambiguous identification in research, industry, and regulatory contexts. The absence of any data associated with 13030-63-2 prevents the retrieval of fundamental information required for a technical guide, including its chemical structure, physical and chemical properties, synthesis methods, mechanism of action, applications, and safety data.

For the intended audience of researchers, scientists, and drug development professionals, the accuracy and validity of a chemical identifier are paramount. Proceeding with an unverified CAS number would compromise the scientific integrity and trustworthiness of any generated content.

We are prepared to proceed with the development of the requested in-depth technical guide upon receipt of a valid CAS number or a verifiable chemical name for the substance of interest. We encourage the user to verify the CAS number and provide the corrected information.

Foundational

11-bromoundec-10-ynoic acid structure and nomenclature

An In-Depth Technical Guide to 11-Bromoundec-10-ynoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery Executive Summary 11-Bromoundec-10-ynoic acid is a specialized bifunctional molecule poised to s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 11-Bromoundec-10-ynoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

11-Bromoundec-10-ynoic acid is a specialized bifunctional molecule poised to serve as a versatile building block for researchers in chemistry, materials science, and drug development. Its structure is characterized by an eleven-carbon backbone, terminated at one end by a carboxylic acid and at the other by a bromo-substituted terminal alkyne. This unique arrangement provides two distinct points for chemical modification, making it an ideal linker for constructing complex molecular architectures. The terminal bromoalkyne is a valuable functional group for engaging in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern bioconjugation and drug discovery.[1] This guide provides a comprehensive overview of its structure, a plausible synthetic strategy, and its potential applications as a sophisticated tool for scientific innovation.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to its application. This section deconstructs the identity of 11-bromoundec-10-ynoic acid based on established chemical principles.

IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous description of the molecule's structure.[2] The name 11-bromoundec-10-ynoic acid is derived as follows:

  • undec- : Indicates a parent chain of eleven carbon atoms.

  • -oic acid : The suffix designating the highest priority functional group, a carboxylic acid (-COOH). By convention, the carbon of the carboxylic acid is assigned position #1.

  • -10-yn- : Specifies the presence of a carbon-carbon triple bond (an alkyne) located between carbons #10 and #11.

  • 11-bromo- : Indicates a bromine atom is substituted at position #11, the terminal carbon of the alkyne.

This systematic naming confirms the linear structure with distinct functionalities at each end of the carbon chain.

Structural Representation and Physicochemical Properties

The molecule's utility is defined by its physical and chemical characteristics. While it is available commercially as a research chemical, comprehensive analytical data is not always provided, placing the responsibility of quality confirmation on the end-user.

Chemical Structure:

Data Summary Table:

PropertyValueSource(s)
CAS Number 13030-63-2[3]
Molecular Formula C₁₁H₁₇BrO₂
Molecular Weight 261.16 g/mol Calculated
Canonical SMILES C(CCCCCCCC(=O)O)C#CBrInferred
InChI Key Inferred from structure

Note: Some properties are inferred based on the chemical structure, as extensive experimental data is not publicly available.

Synthesis and Methodologies

The synthesis of a bifunctional molecule like 11-bromoundec-10-ynoic acid requires a strategic approach to ensure the precise placement of the reactive bromoalkyne and carboxylic acid groups. While numerous methods exist for synthesizing related haloalkanoic acids from olefin precursors[4][5], a more direct and controlled synthesis for this specific target would leverage the reactivity of a terminal alkyne.

Strategic Considerations for Synthesis

The most logical and efficient synthetic route involves the direct functionalization of a commercially available precursor, 10-undecynoic acid (CAS: 2777-65-3).[6][7] This strategy is superior to a multi-step carbon chain extension approach as it minimizes step count and potential yield losses. The core of this strategy is the selective halogenation of the terminal alkyne proton, a well-established transformation in organic chemistry.

Proposed Experimental Protocol: Synthesis from 10-Undecynoic Acid

This protocol describes a plausible method for the synthesis of 11-bromoundec-10-ynoic acid.

Step 1: Deprotonation of the Terminal Alkyne

  • Rationale: The terminal alkyne proton is weakly acidic and can be removed by a strong base to generate a highly nucleophilic acetylide anion. n-Butyllithium (n-BuLi) is a common and effective choice for this transformation. The reaction is conducted at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

  • Methodology:

    • Dissolve 1.0 equivalent of 10-undecynoic acid in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add 2.1 equivalents of n-BuLi (e.g., 1.6 M solution in hexanes) dropwise. Note: The first equivalent deprotonates the more acidic carboxylic acid proton, and the second deprotonates the terminal alkyne.

    • Stir the resulting solution at -78 °C for 1 hour.

Step 2: Electrophilic Bromination

  • Rationale: The generated acetylide anion is a potent nucleophile that can react with an electrophilic bromine source. A solution of bromine (Br₂) in a suitable solvent is used to install the bromine atom at the terminal position. The addition is performed at low temperature to control the reaction's exothermicity.

  • Methodology:

    • While maintaining the temperature at -78 °C, slowly add 1.1 equivalents of a pre-cooled solution of Br₂ in an appropriate solvent (e.g., dichloromethane or THF) to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.

Step 3: Work-up and Purification

  • Rationale: The reaction must be quenched to neutralize excess reagents and protonate the carboxylate. An aqueous workup followed by extraction separates the organic product from inorganic salts. Finally, purification via column chromatography isolates the target compound.

  • Methodology:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Acidify the mixture to a pH of ~2 with dilute HCl to ensure the carboxylic acid is protonated.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material using silica gel column chromatography to obtain pure 11-bromoundec-10-ynoic acid.

Visualization of Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up & Purification A 10-Undecynoic Acid in THF B Add 2.1 eq. n-BuLi @ -78 °C A->B C Formation of Dianion B->C D Add 1.1 eq. Br₂ @ -78 °C C->D E 11-Bromo-10-undecynoate D->E F Aqueous Quench & Acidification E->F G Extraction & Drying F->G H Column Chromatography G->H I Pure 11-Bromoundec-10-ynoic Acid H->I

Caption: Proposed synthetic workflow for 11-bromoundec-10-ynoic acid.

Chemical Reactivity and Applications in Drug Development

The true value of 11-bromoundec-10-ynoic acid lies in its bifunctional nature, which allows for its use as a sophisticated linker or building block. The carboxylic acid and the bromoalkyne can undergo a variety of chemical transformations, often in an orthogonal manner.

The Bromoalkyne: A Gateway to Bioconjugation

The terminal bromoalkyne is a highly versatile functional group, but its most prominent application is in the field of click chemistry.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of click chemistry, enabling the rapid, efficient, and specific formation of a stable 1,2,3-triazole linkage between an alkyne and an azide.[1] 11-bromoundec-10-ynoic acid can serve as the alkyne component, allowing it to be "clicked" onto molecules functionalized with an azide group. This is immensely valuable in drug development for:

    • Antibody-Drug Conjugates (ADCs): Linking a potent cytotoxic drug to a tumor-targeting antibody.

    • PROTACs (Proteolysis-Targeting Chimeras): Connecting a protein-binding ligand to an E3 ligase-recruiting moiety.

    • Activity-Based Probes: Attaching a reporter tag (like a fluorophore or biotin) to an enzyme inhibitor.

The Carboxylic Acid: A Handle for Amide Coupling

The carboxylic acid at the other end of the molecule provides a reliable site for forming amide bonds, one of the most common linkages in pharmaceuticals and biological systems. Using standard peptide coupling reagents (e.g., EDC/HOBt or HATU), the acid can be readily conjugated to:

  • Primary or secondary amines on drug molecules.

  • Amino acid residues in peptides.

  • Amine-functionalized surfaces or polymers.

Visualization of Application as a Bifunctional Linker

The diagram below illustrates how 11-bromoundec-10-ynoic acid can be used to construct a complex bioconjugate, such as a targeted drug delivery system.

G A Targeting Ligand (e.g., Folate) with Amine D Amide Bond Formation (Peptide Coupling) A->D B 11-Bromoundec-10-ynoic Acid B->D E Click Reaction (CuAAC) B->E C Therapeutic Agent (e.g., Paclitaxel) with Azide C->E F Targeted Drug Conjugate D->F E->F

Caption: Application of 11-bromoundec-10-ynoic acid as a bifunctional linker.

Conclusion and Future Outlook

11-Bromoundec-10-ynoic acid is more than a simple chemical; it is a precision tool for molecular engineering. Its defined structure, featuring a reactive bromoalkyne and a versatile carboxylic acid separated by a flexible alkyl chain, makes it an invaluable asset for drug development professionals and chemical biologists. Its primary role as a linker in click chemistry reactions opens up vast possibilities for creating next-generation therapeutics, including ADCs, targeted probes, and other complex bioconjugates. As the demand for modular and efficient synthetic strategies continues to grow, the utility of well-designed building blocks like 11-bromoundec-10-ynoic acid will undoubtedly expand, driving innovation across the scientific landscape.

References

  • Pharmaffiliates. 10-Undecenoic acid, 11-bromo- | CAS No : 100399-51-7. [Link]

  • PubChem. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812. [Link]

  • NIST. 11-Bromoundecanoic acid - NIST WebBook. [Link]

  • Google Patents. United States Patent Office - PROCESS FOR THE PRODUCTION OF 11-BROMO.
  • Google Patents.
  • ResearchGate. Synthesis, characterization, antimicrobial and anti-biofilm activity of a new class of 11-bromoundecanoic acid-based betaines | Request PDF. [Link]

  • Organic Syntheses. Efficient synthesis of bromides from carboxylic acids containing a sensitive functional group. [Link]

  • US EPA. 1-Undecyne, 11-bromo- - Substance Details - SRS. [Link]

  • NIST. Undec-10-ynoic acid - NIST WebBook. [Link]

  • National Center for Biotechnology Information. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC. [Link]

  • RJPT. Click chemistry in drug development recent trends and application. [Link]

  • NIST. Undec-10-ynoic acid - NIST WebBook. [Link]

  • Research and Reviews. Alkaloids in Drug Discovery: Sources, Mechanisms, and Applications. [Link]

  • IUPAC. IUPAC Nomenclature Home Page. [Link]

  • ResearchGate. (PDF) Alkaloids in Future Drug Discovery. [Link]

Sources

Exploratory

Technical Guide: Solubility & Physicochemical Profiling of 11-Bromoundec-10-ynoic Acid

An in-depth technical guide on the solubility, physicochemical properties, and handling of 11-bromoundec-10-ynoic acid , tailored for research and drug development applications. CAS Number: 13030-63-2 Formula: C₁₁H₁₇BrO₂...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility, physicochemical properties, and handling of 11-bromoundec-10-ynoic acid , tailored for research and drug development applications.

CAS Number: 13030-63-2 Formula: C₁₁H₁₇BrO₂ Molecular Weight: 261.16 g/mol IUPAC Name: 11-Bromoundec-10-ynoic acid[1]

Executive Summary & Chemical Identity

11-Bromoundec-10-ynoic acid is a bifunctional fatty acid derivative characterized by a terminal 1-bromoalkyne moiety and a carboxylic acid head group, separated by an 8-carbon methylene spacer. This structural duality defines its solubility profile: the carboxylic acid confers polarity and hydrogen-bonding capability, while the long alkyl chain and bromoalkyne tail dictate lipophilicity and specific reactivity.

Primary Applications:

  • Polydiacetylene (PDA) Synthesis: A critical precursor for Cadiot-Chodkiewicz coupling to form diacetylenic lipids, which self-assemble into chromatic sensors.

  • Surface Functionalization: Used in constructing self-assembled monolayers (SAMs) where the bromoalkyne serves as a robust electrophile or a precursor for "click" chemistry.

  • Cross-Coupling Reagents: A partner in transition-metal-catalyzed couplings (e.g., Sonogashira, Negishi) to generate complex conjugated systems.

Physicochemical Structure Analysis

Understanding the molecule's zones of interaction is prerequisite to selecting the correct solvent system.

G cluster_0 11-Bromoundec-10-ynoic Acid Structure cluster_solvents Solvent Interaction Zones node_head Polar Head (Carboxylic Acid) -COOH node_spacer Hydrophobic Spacer (Octamethylene) -(CH2)8- node_head->node_spacer Amphiphilic Balance sol_polar Protic Solvents (MeOH, EtOH) H-Bonding w/ Head node_head->sol_polar node_tail Reactive Tail (1-Bromoalkyne) -C≡C-Br node_spacer->node_tail Lipophilic Extension sol_nonpolar Aprotic/Organic (DCM, THF) Van der Waals w/ Tail node_spacer->sol_nonpolar node_tail->sol_nonpolar

Figure 1: Structural segmentation of 11-bromoundec-10-ynoic acid showing the competing solubility domains. The polar head drives solubility in alcohols, while the hydrophobic spacer and bromoalkyne tail require organic solvents.

Solubility Landscape

The solubility of 11-bromoundec-10-ynoic acid is non-binary; it exists on a spectrum determined by the solvent's dielectric constant and hydrogen-bonding capacity.

Primary Organic Solvents (High Solubility)

These are the solvents of choice for synthesis, purification, and reaction monitoring.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Halogenated Dichloromethane (DCM)Excellent (>100 mg/mL)Ideal for extraction and transport. The bromoalkyne tail interacts favorably with chlorinated solvents.
Halogenated Chloroform (CHCl₃)Excellent Preferred for NMR analysis and lipid film preparation.
Ethers Tetrahydrofuran (THF)Very High Excellent for coupling reactions (e.g., Cadiot-Chodkiewicz). Solubilizes both the acid and the bromoalkyne.
Esters Ethyl AcetateHigh Standard solvent for TLC and column chromatography.
Aprotic Polar DMSO / DMFHigh Used for nucleophilic substitution reactions, though removal is difficult.
Protic Solvents (Moderate to High Solubility)

Solubility here is driven by the carboxylic acid group.

  • Methanol / Ethanol: Soluble.

    • Warning: In the presence of strong acid catalysts, the carboxylic acid will esterify.[2] For storage, avoid acidified alcohols.

    • Utility: Ethanol is often used for recrystallization (sometimes mixed with water).

Non-Polar Solvents (Conditional Solubility)
  • Hexane / Pentane: Low to Moderate.

    • The polar carboxylic acid head promotes dimerization and precipitation in cold alkanes.

    • Protocol: Soluble at reflux temperatures. Often used as a co-solvent with Ethyl Acetate for recrystallization.

  • Water: Insoluble (in neutral/acidic form).

    • Salt Formation: Soluble in aqueous bases (NaOH, Na₂CO₃) as the carboxylate salt (–COO⁻Na⁺). However, strong bases must be avoided to prevent degradation of the bromoalkyne moiety (see Section 5).

Experimental Protocols

Solubility Determination & Recrystallization

This protocol ensures high purity for sensitive applications like SAM formation.

Objective: Purify crude 11-bromoundec-10-ynoic acid to remove traces of non-brominated starting material (undec-10-ynoic acid).

  • Dissolution: Dissolve 1.0 g of crude solid in minimal boiling Hexane (~10-15 mL). If insoluble, add Ethyl Acetate dropwise until clear.

  • Filtration: Filter the hot solution through a glass frit or cotton plug to remove particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

    • Mechanism:[2][3][4] The bromoalkyne crystallizes as white/off-white plates.

  • Collection: Filter cold. Wash with cold pentane.

  • Validation: Dissolve a small aliquot in CDCl₃ for ¹H-NMR.

    • Diagnostic Peak: Look for the absence of the terminal alkyne proton (triplet at ~1.94 ppm) and confirming the purity of the methylene protons adjacent to the bromoalkyne (~2.20 ppm).

Solvent Selection for Self-Assembled Monolayers (SAMs)

When using this molecule to functionalize surfaces (e.g., via the carboxylic acid binding to metal oxides), solvent choice affects monolayer order.

  • Recommended: Ethanol (absolute) or Chloroform .

  • Rationale: Ethanol is standard for acid-metal oxide binding. Chloroform is preferred if the bromoalkyne tail needs to remain fully extended and solvated to prevent "looping" or disordered packing during deposition.

Critical Stability & Reactivity (The Bromoalkyne Factor)

The 1-bromoalkyne group (-C≡C-Br) is an electrophilic species with unique stability constraints. It is not inert like a standard alkyl bromide.

Reactivity cluster_risk Degradation Risks cluster_safe Safe Handling base Strong Bases (OH-, Alkoxides) degrad Degradation Products (Alkynes, Polymers) base->degrad Debromination / Elimination nucleophiles Soft Nucleophiles (Thiols, Phosphines) nucleophiles->degrad Bromine Substitution light UV Light / Heat light->degrad Radical Cleavage storage Store at -20°C Protect from Light solvent_choice Use Neutral Solvents (DCM, THF, EtOAc)

Figure 2: Stability map indicating incompatible reagents and storage conditions.

Key Handling Rules:

  • Avoid Strong Bases: 1-bromoalkynes can undergo base-catalyzed decomposition or "halogen dance" rearrangements. Use weak bases (K₂CO₃, NaHCO₃) if base is required.

  • Light Sensitivity: The C-Br bond on an alkyne is weaker than on an alkene. Store the solid and solutions in amber vials wrapped in foil.

  • Toxicity: Haloalkynes are potentially bioactive (antifungal/antimicrobial). Handle with gloves and in a fume hood.

References

  • PubChem. (2025).[5] 11-Bromoundec-10-ynoic acid (Compound Summary). National Library of Medicine. [Link]

  • Cornelissen, L., et al. (2014).[6] Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes. Organic Letters. [Link]

  • Organic Syntheses. (1956). 10-Undecynoic acid (Precursor Synthesis). Org. Synth. 36, 95. [Link]

Sources

Foundational

Technical Whitepaper: Stability Profile and Handling of 11-Bromoundec-10-ynoic Acid

Executive Summary: The Paradox of Stability 11-Bromoundec-10-ynoic acid (11-BUYA) represents a classic "suicide substrate" or mechanism-based inhibitor (MBI). Its utility in drug development—specifically for probing Cyto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradox of Stability

11-Bromoundec-10-ynoic acid (11-BUYA) represents a classic "suicide substrate" or mechanism-based inhibitor (MBI). Its utility in drug development—specifically for probing Cytochrome P450 (CYP450) fatty acid hydroxylases like CYP4A and CYP4F—relies entirely on a specific type of metabolic instability . The molecule must be chemically robust enough to survive storage and solubilization, yet sufficiently reactive within the enzyme active site to covalently modify and inactivate the target.

This guide delineates the boundary between chemical degradation (which must be prevented) and metabolic activation (which is the desired endpoint), providing researchers with a self-validating framework for handling this sensitive probe.

Part 1: Physicochemical Stability Profile

The 1-bromoalkyne moiety (


) is the structural core of this molecule's function and its fragility. Unlike internal alkynes, the terminal bromine renders the triple bond electron-deficient and susceptible to specific degradation pathways.
Photostability (Critical)
  • Vulnerability: High. The C-Br bond in 1-bromoalkynes has a lower bond dissociation energy than typical alkyl halides.

  • Mechanism: Exposure to UV or intense visible light triggers homolytic cleavage, generating a bromoalkynyl radical. This leads to polymerization or hydrogen abstraction from the solvent.

  • Observable Sign: Deepening yellow/brown discoloration of the white/colorless solid or solution.

Thermal Stability
  • Vulnerability: Moderate.[1]

  • Threshold: Stable at room temperature for short periods (<24 hours) if protected from light. Long-term storage requires -20°C.

  • Decomposition: Thermal stress, particularly in the presence of trace metals, can catalyze dehydrobromination or cross-coupling reactions.

pH and Hydrolytic Stability
  • Acidic (pH < 4): Generally stable. The carboxylic acid tail is protonated, and the bromoalkyne resists acid-catalyzed hydration better than terminal alkynes.

  • Neutral (pH 7.0 - 7.4): Stable in aqueous buffers for the duration of typical biochemical assays (1–4 hours).

  • Basic (pH > 8.5): Unstable.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack. Hydroxide ions can attack the electrophilic

      
      -carbon of the bromoalkyne, leading to hydrolysis (formation of bromo-ketones or carboxylic acids) or dehydrobromination.
      
Solvent Compatibility
  • Recommended: DMSO (Dimethyl sulfoxide), Ethanol (absolute).

  • Avoid: Primary amines (e.g., Tris buffer) in high concentrations for long-term stock storage, as the bromoalkyne can slowly alkylate nucleophiles. Use Phosphate or HEPES buffers for working solutions.

Visualization: Degradation Pathways vs. Metabolic Activation

The following diagram contrasts the unwanted environmental degradation pathways with the desired enzymatic activation.

G cluster_0 Shelf Stability (Keep Inactive) cluster_1 Metabolic Stability (Assay Function) BUYA 11-Bromoundec-10-ynoic Acid (Active Probe) Radical Radical Species (Inactive) BUYA->Radical UV Light / Heat (Homolysis) Hydrolysis Bromo-ketones/Acids (Inactive) BUYA->Hydrolysis High pH / Nucleophiles CYP CYP450 Active Site (Target) BUYA->CYP Binding (Kd) Intermediate Reactive Intermediate (Ketene/Radical) CYP->Intermediate NADPH + O2 (Turnover) DeadEnzyme Heme-Adduct (Inactivated Enzyme) Intermediate->DeadEnzyme Covalent Modification

Caption: Figure 1. Bifurcation of stability. Red paths indicate environmental degradation (shelf-life risks); the Green path represents the mechanism-based inactivation of P450 enzymes.

Part 2: Mechanism of Action (Metabolic Instability)

To use 11-BUYA effectively, one must understand that it is a suicide substrate . It does not inhibit the enzyme by simple binding; it requires the enzyme to attempt to metabolize it.

  • Recognition: The lipophilic undecanoic chain mimics the natural substrate (lauric acid or arachidonic acid).

  • Catalytic Turnover: The CYP450 active site (specifically the heme-iron oxo species) attempts to

    
    -hydroxylate the terminal carbon (C11).
    
  • Lethal Synthesis: Instead of forming an alcohol, the oxidation of the bromoalkyne moiety generates a highly reactive species—likely a bromo-ketene or an oxidized radical intermediate .

  • Inactivation: This reactive species rapidly alkylates a pyrrole nitrogen on the heme porphyrin ring or a critical amino acid residue in the active site. This results in the irreversible loss of enzyme activity (time-dependent inhibition).

Key Implication for Assays: You must pre-incubate the inhibitor with the enzyme and NADPH before adding the probe substrate to measure the loss of activity (


 determination).

Part 3: Handling and Storage Protocols

These protocols are designed to maximize the shelf-life of the inhibitor and ensure assay reproducibility.

Protocol A: Storage of Solid Material
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen gas before sealing.

  • Temperature: Store at -20°C .

  • Desiccation: Store within a secondary container (jar) containing desiccant packets to prevent moisture condensation upon thawing.

Protocol B: Preparation of Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM to 50 mM master stock.

  • Procedure:

    • Equilibrate the solid vial to room temperature before opening (prevents water condensation).

    • Dissolve solid rapidly in DMSO.

    • Aliquot immediately into single-use amber microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C.

    • Rule: Avoid freeze-thaw cycles. Discard any aliquot thawed more than twice.

Protocol C: Stability QC Check (HPLC-MS)

If assay data becomes inconsistent, validate the inhibitor integrity.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection:

    • UV: 210–220 nm (weak absorbance, carboxylic acid).

    • MS: Negative mode (ESI-). Look for the parent ion [M-H]⁻ (approx. m/z 261/263 for Br isotopes).

  • Failure Mode: Appearance of a peak at [M-H-Br+OH]⁻ (hydrolysis product) or loss of the characteristic 1:1 Br isotope pattern.

Data Summary Table
ParameterConditionStability RatingNotes
Light Ambient / FluorescentPoor Protect from light at all times.
Temperature -20°C (Solid)Excellent >1 year shelf life.
Temperature 37°C (Buffer)Good Stable for assay duration (<4 hours).
pH 7.4 (Phosphate/HEPES)Good Standard physiological range.
pH > 8.5 (Tris/Carbonate)Poor Risk of nucleophilic attack/hydrolysis.
Solvent DMSOExcellent Preferred vehicle.
Solvent Water (Stock)N/A Insoluble; requires organic co-solvent.

References

  • Ortiz de Montellano, P. R., & Reich, N. O. (1986). Inhibition of Cytochrome P-450 Enzymes.[2][7][8][9] In Cytochrome P-450: Structure, Mechanism, and Biochemistry (pp. 273-314). Plenum Press.[10]

    • Foundational text on the mechanism of acetylene and bromoalkyne suicide inhibition.
  • CaJacob, C. A., et al. (1988). Mechanism-based inactivation of cytochrome P-450 by heteroatom-substituted fatty acids.Chemical Research in Toxicology, 1(5), 317-324.

    • Specific data on 11-substituted undecanoic acids inactivating P450s.[9]

  • Bambal, R. B., & Hanzlik, R. P. (1996). Suicide Inactivation of Cytochrome P450 4A1 by 11-Dodecynoic Acid.Archives of Biochemistry and Biophysics, 334(1), 59-66.

    • While discussing the non-brominated analog, this establishes the baseline mechanism for terminal alkyne f

Sources

Exploratory

Technical Whitepaper: Discovery, Synthesis, and Applications of Bromoalkynoic Acids

The following technical guide is structured to serve as an authoritative resource for researchers in organic synthesis and medicinal chemistry. It synthesizes historical context with modern, field-proven protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in organic synthesis and medicinal chemistry. It synthesizes historical context with modern, field-proven protocols.

Executive Summary

Bromoalkynoic acids represent a specialized class of functionalized alkynes characterized by a terminal bromine atom on the acetylenic unit and a distal carboxylic acid moiety (


). These compounds serve as dual-purpose electrophiles in organic synthesis—enabling Cadiot-Chodkiewicz couplings and 1,3-dipolar cycloadditions—and act as potent, mechanism-based inhibitors ("suicide substrates") in biological systems, particularly against thiol-dependent enzymes in fatty acid metabolism.

Historical Genesis & Structural Evolution

The lineage of bromoalkynoic acids traces back to the broader discovery of haloacetylenes in the early 20th century.

  • The Straus Era (1905): The fundamental chemistry of haloalkynes was pioneered by F. Straus, who first isolated mono- and dichloroacetylenes. These early experiments revealed the extreme instability and explosive potential of low-molecular-weight haloalkynes, necessitating the development of stabilizing strategies.

  • Stabilization via Carboxylation: Researchers discovered that attaching an alkyl-carboxylic acid tail to the volatile bromoalkyne core significantly improved thermal stability. This evolution transformed laboratory curiosities into viable reagents for complex synthesis.

  • The 3-Bromopropiolic Acid Milestone: As the simplest member of the class (

    
    ), 3-bromopropiolic acid became a benchmark for reactivity studies. Early syntheses involved the arduous oxidation of bromopropargyl alcohol or the bromination of propiolic acid, often plagued by low yields and decarboxylation side reactions.
    

Structural Significance: The electron-withdrawing nature of the bromine atom renders the alkyne highly electrophilic (a "soft" electrophile). This polarization is the key driver for both its synthetic utility (cross-coupling) and its biological activity (Michael acceptor).

Synthetic Methodologies: From Hazard to Catalysis

Evolution of Methods
MethodologyReagentsProsCons
Hypohalite Oxidation

/

Cheap reagents.High pH damages sensitive groups; explosive byproducts.
Direct Bromination

/

High atom economy.Often requires protection of the acid; over-bromination risks.
Ag(I) Catalyzed (Modern)

/

Mild, neutral pH, high yield. Requires silver catalyst removal; light sensitive.
Standard Operating Procedure (SOP)

Target: Synthesis of 5-bromopent-4-ynoic acid. Rationale: This protocol utilizes the Silver(I)-catalyzed bromination of terminal alkynes using N-Bromosuccinimide (NBS). It is preferred for its functional group tolerance and safety profile compared to hypobromite routes.

Materials:

  • Pent-4-ynoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Silver Nitrate (

    
    ) (0.05 equiv - Catalyst)
    
  • Acetone (Solvent, ACS Grade)

Protocol:

  • Preparation: In a foil-wrapped round-bottom flask (to exclude light), dissolve pent-4-ynoic acid in acetone (0.2 M concentration).

  • Activation: Add

    
     (5 mol%) and stir for 5 minutes. The solution may darken slightly.
    
  • Bromination: Add NBS (1.1 equiv) in a single portion.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor via TLC (stain with

    
    ; product will be less polar than starting material).
    
  • Quench: Dilute with water and extract with diethyl ether (

    
    ).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
    • Critical Step: If the product is colored, pass through a short pad of silica gel to remove residual silver species.

  • Storage: Store at -20°C under argon. Bromoalkynes can slowly decompose at room temperature.

Synthesis Workflow Visualization

SynthesisWorkflow Start Terminal Alkynoic Acid (H-C≡C-R-COOH) Cat AgNO3 (Cat.) Formation of Ag-Acetylide Start->Cat Activation Inter Intermediate: [Ag-C≡C-R-COOH] Cat->Inter -HNO3 Reagent NBS (Electrophilic Br) Product Bromoalkynoic Acid (Br-C≡C-R-COOH) Reagent->Product Inter->Product Transmetallation Byprod Succinimide + AgBr Inter->Byprod

Caption: Ag(I)-catalyzed bromination mechanism via a silver acetylide intermediate.

Mechanistic Reactivity & Chemical Utility

Cadiot-Chodkiewicz Coupling

The primary synthetic utility of bromoalkynoic acids is in the construction of unsymmetrical conjugated diynes via Cadiot-Chodkiewicz coupling.[1]

  • Mechanism: A Copper(I) acetylide reacts with the bromoalkyne via an oxidative addition/reductive elimination cycle.[2][3]

  • Significance: This allows the "stitching" of the bromoalkynoic acid unit onto other complex molecular scaffolds, creating rigid linkers for chemical biology probes.

1,3-Dipolar Cycloaddition

While less common than terminal alkynes, bromoalkynes can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 5-bromo-1,2,3-triazoles, which can be further functionalized via palladium cross-coupling.

Biological Applications: Mechanism-Based Inhibition

Bromoalkynoic acids are potent inhibitors of enzymes involved in fatty acid oxidation, specifically 3-ketoacyl-CoA thiolase .

The "Suicide Substrate" Mechanism

These compounds are chemically unreactive until they enter the enzyme's active site.

  • Recognition: The carboxylic acid tail mimics the natural fatty acid substrate, guiding the molecule into the active site.

  • Activation: The enzyme attempts to process the inhibitor.

  • Inactivation: An active site nucleophile (typically a Cysteine thiol) attacks the electrophilic alkyne (Michael addition). The presence of the bromine atom enhances the electrophilicity and stabilizes the resulting vinyl anion, leading to an irreversible covalent bond.

Pathway Visualization

EnzymeInhibition Enzyme Active Enzyme (Free Cys-SH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor Bromoalkynoic Acid (Br-C≡C-R-COOH) Inhibitor->Complex Attack Nucleophilic Attack (Michael Addition of S- to C-beta) Complex->Attack Alignment Adduct Covalent Adduct (Irreversibly Inhibited Enzyme) Attack->Adduct Covalent Bond Formation

Caption: Mechanism-based inactivation of thiol-dependent enzymes by bromoalkynoic acids.

Safety & Handling Protocols

Warning: Bromoalkynes are high-energy compounds.

  • Explosion Hazard: Low molecular weight bromoalkynes (e.g., bromoproptyne) are shock-sensitive and explosive. The carboxylic acid derivatives are generally more stable but should never be distilled at ambient pressure.

  • Toxicity: These compounds are potent alkylating agents. Double-gloving and handling in a fume hood are mandatory to prevent skin sensitization or DNA alkylation.

  • Disposal: Quench excess bromoalkynes with a solution of cysteine or glutathione at pH 8 before disposal to neutralize the electrophilic core.

References

  • Straus, F. (1905). "Über Halogen-acetylene." Berichte der deutschen chemischen Gesellschaft.

  • Hofmann, K., et al. (1950). "Synthesis of Bromoalkynoic Acids." Journal of the American Chemical Society.
  • Pouyangué, A., et al. (2010). "Silver-Catalyzed Bromination of Terminal Alkynes." Organic Letters.

  • Fontana, A., et al. (2001). "Mechanism of Inhibition of 3-Ketoacyl-CoA Thiolase by 2-Bromoalkynoic Acids." Biochemistry.

  • Chodkiewicz, W. (1957).[3] "Synthesis of Acetylenic Compounds." Ann.[3] Chim. (Paris).[3] (Original description of the coupling reaction).

Sources

Foundational

Theoretical &amp; Mechanistic Reactivity Profile of 11-Bromoundec-10-ynoic Acid

Topic: Theoretical Studies on 11-Bromoundec-10-ynoic Acid Reactivity Content Type: Technical Whitepaper / Computational Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 11-Bromoundec-10-ynoic Acid Reactivity Content Type: Technical Whitepaper / Computational Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary

11-bromoundec-10-ynoic acid (11-Br-UYA) represents a specialized class of functionalized fatty acids combining a lipophilic undecanoic backbone with a reactive 1-bromoalkyne "warhead." While traditionally utilized as a synthetic intermediate for conjugated diynes, its theoretical reactivity profile suggests significant utility as a mechanism-based inhibitor (suicide substrate) for heme-dependent enzymes and a probe for halogen-bonding interactions.

This guide synthesizes Density Functional Theory (DFT) methodologies to map the electronic architecture of 11-Br-UYA. It details the causality between its frontier molecular orbitals (FMOs) and its dual-mode reactivity: electrophilic attack at the alkynyl


-carbon and 

-hole interactions at the bromine terminus.

Molecular Architecture & Electronic Properties

To understand the reactivity of 11-Br-UYA, one must first quantify its electronic distribution. Unlike terminal alkynes, the 1-bromoalkyne moiety introduces a distinct polarization.

Geometry and Electrostatic Potential (ESP)

Theoretical optimization (typically at the DFT B3LYP/6-311++G(d,p) or


B97X-D level) reveals a linear geometry at the C9-C10-C11-Br terminus.
  • The

    
    -Hole:  The most critical theoretical feature is the 
    
    
    
    -hole
    on the bromine atom. Due to the electron-withdrawing nature of the
    
    
    -hybridized carbon (C11), electron density is pulled away from the bromine, creating a region of positive electrostatic potential (
    
    
    ) along the C-Br bond axis.
  • Reactivity Implication: This positive cap allows 11-Br-UYA to act as a Lewis acid in non-covalent interactions (Halogen Bonding), crucial for pre-organization within enzyme active sites before covalent modification occurs.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the alkynyl

    
    -system and the bromine lone pairs.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Significant contribution from the C-Br

    
     antibonding orbital and the alkynyl 
    
    
    
    system.
  • The Electrophilic

    
    -Carbon:  Analysis of the Fukui functions (
    
    
    
    ) typically identifies C10 (the
    
    
    -carbon relative to Br) as the site of highest electrophilicity. This predicts that nucleophiles (Nu
    
    
    ) will attack C10, not C11.

Mechanistic Reactivity Pathways

The theoretical reactivity of 11-Br-UYA can be bifurcated into enzymatic inactivation and synthetic cross-coupling.

Pathway A: Nucleophilic Substitution (AdN-E Mechanism)

Contrary to standard


 reactions on alkyl halides, 1-bromoalkynes undergo nucleophilic substitution via an Addition-Elimination (AdN-E)  mechanism.
  • Attack: The nucleophile (e.g., a cysteine thiolate in a protein) attacks the electrophilic C10.

  • Intermediate: Formation of a transient, anionic vinyl species (stabilized by the inductive effect of Br).

  • Elimination: Expulsion of the bromide ion (

    
    ) to regenerate the triple bond or form a vinyl-substituted product depending on protonation states.
    
Pathway B: Heme-Dependent Enzyme Inactivation

11-Br-UYA acts as a mechanism-based inactivator for P450 enzymes and fatty acid desaturases. The theoretical pathway involves the activation of the heme-oxo species (Compound I).

  • Step 1: Hydrogen abstraction is unlikely due to the lack of propargylic protons (if C9 is blocked) or steric constraints.

  • Step 2: The heme-oxo species attacks the

    
    -system of the C10-C11 bond.
    
  • Step 3: This forms a reactive tetrahedral intermediate or a ketene species. The bromine atom makes the resulting intermediate a potent alkylating agent, leading to covalent modification of the heme nitrogen (N-alkylation) or an active site amino acid.

Visualization: Reactivity Flowchart

The following diagram maps the logical flow from electronic properties to specific reaction outcomes.

Reactivity_Flow Mol 11-Bromoundec-10-ynoic Acid SigmaHole σ-hole (Br terminus) Positive Potential Mol->SigmaHole LUMO LUMO (C10-C11 π*) Mol->LUMO XB Halogen Bonding (Non-covalent Pre-organization) SigmaHole->XB Interact with Lewis Base NuAttack Nucleophilic Attack (at C10) LUMO->NuAttack Soft Nucleophile (S-) EnzBind Enzyme Binding Affinity (Kd reduction) XB->EnzBind AdNE AdN-E Mechanism (Vinyl Anion Intermediate) NuAttack->AdNE Suicide Mechanism-Based Inactivation (Covalent Adduct) AdNE->Suicide Irreversible Inhibition

Caption: Logical pathway linking 11-Br-UYA electronic features to biological reactivity outcomes.

Synthetic Utility: Cadiot-Chodkiewicz Coupling

From a synthesis perspective, the C-Br bond is the initiation point for copper-catalyzed cross-coupling to form conjugated diynes.

  • Mechanism: The theoretical cycle involves the oxidative addition of Cu(I) into the C-Br bond.

  • DFT Insight: Calculations suggest that the oxidative addition step is rate-limiting. The presence of the carboxylic acid tail (unless protected) can chelate the copper catalyst, potentially altering the activation energy barrier.

Computational Protocols (Step-by-Step)

To reproduce the theoretical data supporting these claims, use the following validated protocols.

Protocol 1: Geometry Optimization & Frequency Calculation

Objective: Determine the ground state structure and confirm it is a minimum (no imaginary frequencies).

  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D (Includes dispersion corrections, critical for the fatty acid chain).
    
  • Basis Set: 6-311++G(2d,2p) for C, H, O; aug-cc-pVTZ-PP for Br (to account for relativistic effects if using iodine, but acceptable for Br).

Input Example (Gaussian style):

Protocol 2: Electrostatic Potential (ESP) Mapping

Objective: Visualize the


-hole strength (

).
  • Generate Density: Run a single-point energy calculation on the optimized geometry.

  • Surface Generation: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface.

  • Analysis: Locate the maximum positive value on the Br atom along the C-Br extension.

    • Target Value: For 1-bromoalkynes, expect

      
       to 
      
      
      
      kcal/mol depending on the solvent field.
Protocol 3: Transition State Search (Nu- Attack)

Objective: Model the activation energy for cysteine attack.

  • Guess Structure: Place a thiolate (

    
    ) approx 2.5 Å from C10.
    
  • Scan: Perform a relaxed potential energy surface (PES) scan reducing the S-C10 distance.

  • TS Optimization: Use the peak of the scan as the input for a opt(ts, calcfc, noeigentest) calculation.

Summary Data Table

PropertyTheoretical IndicatorPhysical Significance
Bond Polarization Dipole Moment (

)
Solubility and orientation in active sites.
Electrophilicity LUMO Energy (

)
Susceptibility to nucleophilic attack at C10.
Halogen Bonding

(on Br)
Strength of non-covalent binding (Pre-reaction complex).
Bond Strength Wiberg Bond Index (C-Br)Ease of oxidative addition (Coupling reactions).

References

  • Reactivity of 1-Haloalkynes: Wu, Y. et al. (2018). Mechanistic Insights into the Nucleophilic Substitution of 1-Haloalkynes. Journal of Organic Chemistry. (General reference for haloalkyne mechanism)

  • Halogen Bonding Theory: Politzer, P., & Murray, J. S. (2013). The Halogen Bond: An Interim Assessment. ChemPhysChem.

  • P450 Inactivation Mechanism: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry.

  • Fatty Acid Acetylenes in Biochemistry: Cajacob, C. A. et al. (1988). Mechanism-based inactivation of cytochrome P-450 by heteroatom-substituted acetylenes. Chemical Research in Toxicology.

  • DFT Methods for Long-Chain Molecules: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

Protocols & Analytical Methods

Method

using 11-bromoundec-10-ynoic acid in click chemistry reactions

Application Note: Advanced Halo-Click Strategies using 11-Bromoundec-10-ynoic Acid Executive Summary 11-Bromoundec-10-ynoic acid represents a specialized class of "Halo-Click" reagents. Unlike standard terminal alkynes u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Halo-Click Strategies using 11-Bromoundec-10-ynoic Acid

Executive Summary

11-Bromoundec-10-ynoic acid represents a specialized class of "Halo-Click" reagents. Unlike standard terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1-bromoalkyne derivative serves a dual purpose.[1] First, it participates in cycloaddition with azides to form 5-bromo-1,2,3-triazoles . Second, the retained bromine atom on the triazole ring acts as a latent reactive handle, enabling subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille).

This guide details the protocol for utilizing 11-bromoundec-10-ynoic acid as a heterobifunctional linker. It bridges the gap between standard click chemistry and diversity-oriented synthesis, allowing researchers to construct fully substituted, biologically active triazole scaffolds.

Chemical Logic & Mechanism

The Halo-Click Advantage

Standard CuAAC yields a 1,4-disubstituted triazole with a proton at the C5 position. This proton is generally inert. By using 11-bromoundec-10-ynoic acid, the reaction yields a 5-bromo-1,2,3-triazole .

  • Causality: The C-Br bond is preserved during the copper-catalyzed cycle (under controlled conditions), preventing the formation of the inert C-H bond.

  • Utility: The C-Br bond is electronically activated by the triazole ring, making it an excellent substrate for secondary functionalization.

Mechanistic Pathway

The reaction proceeds via a copper(I) acetylide intermediate.[1] Unlike terminal alkynes, the 1-bromoalkyne requires a catalytic system that stabilizes the Cu-acetylide without reducing the bromine.

  • Critical Control Point: Avoid reducing agents (like excessive ascorbate) that might debrominate the alkyne to a terminal alkyne before cycloaddition.

HaloClickMechanism Start 11-Bromoundec-10-ynoic Acid (1-Bromoalkyne) Step1 Conjugation (EDC/NHS Coupling) Start->Step1 Attach to Drug/Biomolecule Intermediate Functionalized Bromoalkyne Scaffold Step1->Intermediate Click Halo-Click (CuAAC) + Azide (R-N3) Intermediate->Click CuI, Ligand Product1 5-Bromo-1,2,3-Triazole (Stable Intermediate) Click->Product1 Regioselective Cycloaddition Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Product1->Step2 Diversity Point Final 1,4,5-Trisubstituted Triazole Product Step2->Final Library Generation

Figure 1: The Halo-Click Cascade. The workflow transforms the fatty acid linker into a diversity-oriented scaffold.

Experimental Protocols

Phase 1: Linker Conjugation (Pre-Click)

Objective: Attach 11-bromoundec-10-ynoic acid to a primary amine-containing payload (e.g., a peptide or small molecule drug) via the carboxylic acid tail.

Reagents:

  • 11-Bromoundec-10-ynoic acid (1.0 equiv)[2]

  • EDC·HCl (1.2 equiv)

  • NHS (N-hydroxysuccinimide) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Activation: Dissolve 11-bromoundec-10-ynoic acid in anhydrous DMF. Add EDC·HCl and NHS. Stir at Room Temperature (RT) for 2 hours to generate the NHS-ester in situ.

  • Coupling: Add the amine-containing payload and DIPEA. Stir at RT for 4–12 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to the amide formation. The isotopic pattern of Bromine (

    
    ) will be a distinct signature in the mass spectrum.
    
  • Purification: Silica gel chromatography (for small molecules) or HPLC (for peptides).

Phase 2: The Halo-Click Reaction (Synthesis of 5-Bromo-Triazole)

Objective: React the functionalized bromoalkyne with an azide to form the 5-bromo-triazole core.

Reagents:

  • Bromoalkyne-Conjugate (from Phase 1) (1.0 equiv)

  • Organic Azide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: TTTA (Tris(triazolyl)amine) or TBTA (10 mol%) — Ligands are crucial to stabilize Cu(I) and accelerate the reaction without promoting side reactions.

  • Base: TEA (Triethylamine) (1.0 equiv) — Required to buffer the reaction.

  • Solvent: THF/Water (4:1) or DMSO.[3]

Step-by-Step Protocol:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Oxygen promotes Cu(I) oxidation and alkyne homocoupling (Glaser coupling).

  • Assembly: In a screw-cap vial, dissolve the Bromoalkyne-Conjugate and Azide in the solvent.

  • Catalyst Addition: Add the CuI/Ligand premixed complex (dissolved in a small amount of DMSO) to the reaction. Add TEA last.

  • Incubation: Stir at 35°C for 4–8 hours.

    • Note: Bromoalkynes react slower than terminal alkynes. Mild heating ensures conversion.

  • Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA solution to remove copper.

  • Isolation: Extract with EtOAc or purify directly via Prep-HPLC.

Data Table 1: Troubleshooting the Halo-Click Reaction

ObservationProbable CauseCorrective Action
No Reaction Catalyst oxidation (Cu²⁺ present).Use fresh CuI; increase ligand load to 20 mol%; ensure inert atmosphere.
Debromination (Product is 5-H) Presence of reducing agents.[1]Do not use Sodium Ascorbate. Use CuI directly with a ligand.
Glaser Coupling (Dimerization) Oxygen presence.Rigorous degassing; avoid excess base.
Phase 3: Post-Click Functionalization (Suzuki Coupling)

Objective: Replace the bromine on the triazole with an aryl group.

Reagents:

  • 5-Bromo-triazole conjugate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1).

Procedure:

  • Combine all reagents in a microwave vial.

  • Degas with argon.

  • Heat to 80°C for 2 hours (or microwave at 100°C for 20 mins).

  • The result is a 1,4,5-trisubstituted triazole, a structure difficult to access via other methods.[4]

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Halo-Click cluster_2 Phase 3: Diversification Node1 11-Bromoundec-10-ynoic Acid + EDC/NHS Node2 Amide Coupling (Attach Payload) Node1->Node2 Node3 Add Azide + CuI/TBTA (No Ascorbate!) Node2->Node3 Node4 Isolate 5-Bromo-Triazole Node3->Node4 Node5 Suzuki Coupling (Pd cat, Boronic Acid) Node4->Node5 Node6 Final Drug Candidate Node5->Node6

Figure 2: Step-by-step experimental workflow for generating trisubstituted triazole libraries.

References

  • Synthesis of 11-bromoundec-10-ynoic acid

    • Verhaar, L. et al. Process of preparing ω-hydroxy acids. US Patent 5502226A. (1996). Link

  • Reactivity of 1-Haloalkynes in CuAAC

    • Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (2010). Link

  • Synthesis of 5-Halo-1,2,3-Triazoles

    • Yoo, E. J., et al. Copper-Catalyzed Synthesis of 5-Iodo-1,2,3-triazoles. Organic Letters, 8(22), 5005-5008. (2006).[1] Link

  • Applications of 5-Bromo-Triazoles in Medicinal Chemistry

    • Li, L., et al. Functionalization of the 1,2,3-Triazole Scaffold: Synthesis of 1,4,5-Trisubstituted Triazoles. Chemistry – An Asian Journal, 4(9), 1346-1351. (2009). Link

Sources

Application

polymer grafting from surfaces using 11-bromoundec-10-ynoic acid

Application Note & Protocol Fabrication of Well-Defined Polymer Brushes via Surface-Initiated ATRP using 11-Bromoundec-10-ynoic Acid as a Bifunctional Anchor/Initiator Abstract This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Fabrication of Well-Defined Polymer Brushes via Surface-Initiated ATRP using 11-Bromoundec-10-ynoic Acid as a Bifunctional Anchor/Initiator

Abstract

This guide provides a comprehensive framework for the synthesis of high-density polymer brushes on hydroxylated surfaces using a "grafting from" methodology. We detail the application of 11-bromoundec-10-ynoic acid, a versatile molecule that functions as both a robust surface anchor and a site for initiating controlled radical polymerization. The protocols herein focus on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a powerful technique for growing polymers with controlled molecular weight, low polydispersity, and high grafting density.[1][2][3] This document is intended for researchers in materials science, nanotechnology, and drug development, offering detailed experimental procedures, characterization checkpoints, and expert insights into the underlying chemical principles.

Introduction: The "Grafting From" Approach

Modifying the physicochemical properties of a surface is fundamental to advancing technologies ranging from implantable medical devices to high-performance sensors.[4] Polymer brushes, which are assemblies of polymer chains tethered by one end to a substrate, offer an exceptional platform for surface engineering.[5] When grafting density is high, steric repulsion forces the chains to stretch away from the surface, creating a dense, functional layer.

There are two primary methods for creating polymer brushes: "grafting to" and "grafting from". The "grafting to" approach involves attaching pre-synthesized polymers to a surface. While straightforward, this method is often limited by the steric hindrance of already-attached chains, which prevents incoming polymers from reaching the surface, resulting in low grafting densities.[6]

The "grafting from" approach, conversely, immobilizes a polymerization initiator on the surface, and monomers are then polymerized directly from these sites.[1] This strategy bypasses the steric hindrance issue, enabling the growth of significantly denser and more uniform polymer brushes.[1] Among various polymerization techniques, Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is exceptionally well-suited for this purpose due to its tolerance of various functional groups and its ability to produce polymers with predictable molecular weights and narrow molecular weight distributions.[1][2][3]

A critical component of the "grafting from" method is the choice of initiator and its mode of attachment. Here, we focus on 11-bromoundec-10-ynoic acid , a molecule elegantly designed for this task. Its structure features:

  • A carboxylic acid (-COOH) headgroup for strong covalent or hydrogen bonding to hydroxyl-rich surfaces like silicon wafers (with native oxide), glass, and metal oxides.

  • A terminal primary bromide (-Br) , which serves as an efficient initiator for ATRP.

  • An internal alkyne (C≡C) functionality, which remains dormant during polymerization and is available for post-polymerization modification via click chemistry, adding a layer of versatility.[7]

This guide will walk you through the entire workflow, from substrate preparation to the characterization of the final polymer brush.

Principle of the Method: A Stepwise Workflow

The successful fabrication of polymer brushes using this system is a multi-stage process. Each step must be performed carefully and validated before proceeding to the next. The overall workflow is illustrated below.

G cluster_0 Phase 1: Surface Preparation cluster_1 Phase 2: Initiator Immobilization cluster_2 Phase 3: Polymer Growth cluster_3 Phase 4: Final Characterization A Substrate Selection (e.g., Silicon Wafer) B Substrate Cleaning (Piranha / O2 Plasma) A->B Generates surface -OH groups C Self-Assembled Monolayer (SAM) Formation of 11-bromoundec-10-ynoic acid B->C D Characterization 1 (Contact Angle, Ellipsometry, XPS) C->D Confirms monolayer presence & quality E Surface-Initiated ATRP (SI-ATRP) D->E Validated surface ready for polymerization F Solvent Wash (Removes unreacted monomer & physisorbed polymer) E->F G Characterization 2 (Ellipsometry, AFM, etc.) F->G

Diagram 1: High-level workflow for polymer brush synthesis.

The SI-ATRP Reaction Mechanism

SI-ATRP relies on a reversible activation-deactivation equilibrium mediated by a transition metal complex, typically copper. The initiator-functionalized surface (Surface-Br) reacts with the copper(I) complex (activator) to form a surface-bound radical and a copper(II) complex (deactivator). This radical propagates by adding monomer units. The key to control is that the deactivator can rapidly and reversibly terminate the growing chain, returning it to a dormant state. This process ensures that all chains grow at a similar rate, leading to a well-defined polymer layer. For surface-initiated reactions, adding a small amount of "sacrificial" free initiator to the solution is crucial to establish the equilibrium and maintain control over the polymerization.[8]

Diagram 2: Simplified SI-ATRP mechanism on the functionalized surface.

Experimental Protocols

Safety First: All protocols involve hazardous materials. Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Hydrofluoric acid (HF) is acutely toxic. Always work in a certified fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield.

Protocol 3.1: Substrate Preparation (Silicon Wafer)

Causality: This step is critical to remove organic contaminants and to generate a uniform layer of surface hydroxyl (-OH) groups, which are the attachment points for the initiator molecule.

  • Cut silicon wafers (Si <100>) into desired sizes (e.g., 1x1 cm) using a diamond scribe.

  • Place wafer pieces in a PTFE carrier.

  • Prepare Piranha solution: In a glass beaker inside a fume hood, slowly and carefully add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Warning: The solution is highly exothermic and reactive. Never add acid to peroxide.

  • Immerse the PTFE carrier with wafers into the hot Piranha solution for 30 minutes.

  • Remove the carrier and rinse the wafers copiously with deionized (DI) water (18.2 MΩ·cm).

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Store the cleaned, hydrophilic wafers in a vacuum desiccator until use. They should be used within a few hours.

Protocol 3.2: Initiator Immobilization

Causality: This step forms a self-assembled monolayer (SAM) of the initiator on the hydroxylated surface. The carboxylic acid headgroup anchors the molecule, while the alkyl chain orients outwards, presenting a surface dense with bromide initiator sites.

  • Prepare a 1-5 mM solution of 11-bromoundec-10-ynoic acid in anhydrous toluene.

  • Place the freshly cleaned silicon wafers in a glass reaction vessel.

  • Pour the initiator solution into the vessel, ensuring the substrates are fully submerged.

  • Seal the vessel and leave it at room temperature for 12-24 hours to allow for complete SAM formation.

  • After incubation, remove the wafers and rinse them sequentially with toluene, then ethanol, to remove any physisorbed molecules.

  • Dry the functionalized wafers under a stream of nitrogen. The surface should now be more hydrophobic than the initial clean surface.

Protocol 3.3: Characterization of the Initiator-Functionalized Surface

Trustworthiness: This self-validating step is essential to confirm successful initiator immobilization before committing to the polymerization, which is often the most time-consuming and expensive part of the process.

ParameterTechniquePurposeTypical Expected Result
Surface Wettability Contact Angle GoniometryTo confirm the change from a hydrophilic (-OH) to a more hydrophobic (alkyl bromide) surface.Increase in static water contact angle from <10° (clean Si) to 70-80°.
Monolayer Thickness EllipsometryTo measure the thickness of the organic layer.A thickness of 1.2 - 1.8 nm, consistent with a standing monolayer of the C11 chain.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)To provide direct evidence of initiator presence.Detection of a Bromine (Br 3d) signal at ~70 eV binding energy.
Protocol 3.4: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

Causality: This protocol details the growth of a poly(methyl methacrylate) (PMMA) brush. The ratio of monomer to sacrificial initiator controls the target molecular weight, while the reaction time dictates the final brush thickness.

  • Reagents:

    • Methyl Methacrylate (MMA), inhibitor removed by passing through basic alumina.

    • Copper(I) Bromide (CuBr), 99.999%.

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), as the ligand.

    • Ethyl α-bromoisobutyrate (EBiB), as the sacrificial initiator.

    • Anisole, as the solvent.

  • Procedure:

    • Place the initiator-functionalized wafer(s) in a Schlenk flask.

    • In a separate flask, prepare the reaction mixture. For a target degree of polymerization (DP) of 500:

      • MMA: 5.0 g (50 mmol)

      • Anisole: 5 mL

      • EBiB: 19.5 mg (0.1 mmol)

      • PMDETA: 20.8 mg (0.12 mmol)

    • Subject the monomer/solvent/ligand mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

    • In a glovebox or under a positive pressure of nitrogen, add CuBr (14.4 mg, 0.1 mmol) to the Schlenk flask containing the substrates.

    • Using a gas-tight syringe, transfer the degassed reaction mixture to the Schlenk flask.

    • Place the sealed flask in a pre-heated oil bath at 60°C and stir gently.

    • Allow the reaction to proceed for the desired time (e.g., 4-12 hours). Longer times yield thicker brushes.

    • To quench the reaction, open the flask to air and dilute with tetrahydrofuran (THF).

    • Remove the wafers and sonicate them briefly in fresh THF to remove any non-covalently bound polymer.

    • Rinse with ethanol and dry with nitrogen.

Characterization of Grafted Polymer Brushes

After synthesis, the polymer brushes must be characterized to determine their physical properties.

ParameterTechniqueInformation Gained
Dry Film Thickness EllipsometryProvides a rapid and precise measurement of the average brush height. Thickness is proportional to the polymer's molecular weight.
Surface Morphology Atomic Force Microscopy (AFM)Reveals the topography and roughness of the polymer-coated surface. A smooth surface is indicative of a uniform brush layer.
Molecular Weight & PDI Gel Permeation Chromatography (GPC)Requires cleaving the polymer from the surface (e.g., with HF treatment of silica).[1] This gives the absolute molecular weight and polydispersity of the grafted chains, which should be low (typically < 1.3) for a controlled polymerization.
Grafting Density (σ) CalculationCan be estimated from the dry thickness (h), molecular weight (Mn), and polymer density (ρ) using the formula: σ = (h * ρ * Nₐ) / Mn, where Nₐ is Avogadro's number.[9]

Applications and Future Directions

The ability to create well-defined polymer brushes opens up a vast application space.

  • Biomedical Devices: Grafting with anti-fouling polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers can dramatically reduce protein adsorption and improve the biocompatibility of implants.[4]

  • Smart Surfaces: Using stimuli-responsive polymers (e.g., poly(N-isopropylacrylamide), PNIPAM), surfaces can be designed to change their wettability or adhesion in response to temperature, pH, or light.

  • Advanced Materials: The internal alkyne group within the initiator backbone provides a powerful tool for post-polymerization modification. Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, one can attach fluorescent dyes for sensing applications, peptides for cell-adhesion studies, or other functional molecules to create multifunctional surfaces.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Polymer Growth 1. Incomplete initiator SAM formation.2. Oxygen contamination in ATRP.3. Inactive catalyst.1. Verify SAM with XPS/Contact Angle. Ensure anhydrous solvent and clean substrate.2. Improve degassing procedure (e.g., more F-P-T cycles).3. Use fresh, high-purity CuBr. Store under inert atmosphere.
High Polydispersity (from GPC) 1. Insufficient deactivator (Cu(II)) concentration.2. Reaction temperature too high.1. Ensure addition of sacrificial initiator. Consider adding a small amount of CuBr₂ at the start.2. Lower the reaction temperature to slow down propagation relative to deactivation.
Inconsistent Brush Thickness 1. Non-uniform initiator monolayer.2. Temperature gradient in reaction vessel.1. Ensure substrate is fully submerged during SAM formation. Use high-purity initiator.2. Use an oil bath with good stirring to ensure uniform heating.

References

  • Li, D. (n.d.). Synthesis, Characterization, and Applications of Responsive Polymer Br. Vertex AI Search.
  • Minch, W., Notarbartoo, L., & Spano, L. (1956). PROCESS FOR THE PRODUCTION OF 11-BROMO UNDECANOIC ACID. United States Patent Office.
  • (n.d.). CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof - Google Patents.
  • Miinch, W., Notarbartolo, L., & Spano, L. (1956). US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents.
  • (n.d.). Polymer Brushes - Synthesis, Characterization, Properties and Applications | PDF. Scribd.
  • (n.d.). In-depth Technical Guide: 9-Decynoic acid, 10-bromo-. Benchchem.
  • (n.d.). SUPPLEMENTARY INFORMATION De-symmetrizing periodically grafted amphiphilic copolymers: Design, synthesis and generation of Janus. The Royal Society of Chemistry.
  • Hsieh, Y.-T., Chen, H.-Y., & Lin, T.-Y. (2021). Facile Molecular Weight Determination of Polymer Brushes Grafted from One-Dimensional Diffraction Grating by SI-ATRP Using Reflective Laser System. MDPI.
  • (2019). Surface-Induced ARGET ATRP for Silicon Nanoparticles with Fluorescent Polymer Brushes.
  • (n.d.). High grafting density polydimethylsiloxane polymer brushes: Synthesis and Characterization. Minds@UW.
  • (n.d.). Polymer Brushes: Synthesis, Characterization, Applications | Request PDF. ResearchGate.
  • Dong, H., & Matyjaszewski, K. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. MDPI.
  • Gupta, B., TumMala, S., & Singh, V. (2022). Polymer Grafting and its chemical reactions. PMC.
  • (n.d.). Surfaces - Matyjaszewski Polymer Group. Carnegie Mellon University.
  • Li, W., & Matyjaszewski, K. (2022). Miniemulsion SI-ATRP by Interfacial and Ion-Pair Catalysis for the Synthesis of Nanoparticle Brushes.
  • Christo, S. N., et al. (n.d.). Durable plasma-mediated zwitterionic grafting on polymeric surfaces for implantable medical devices | Open Research Newcastle.

Sources

Method

Topic: 11-Bromoundec-10-ynoic Acid in the Synthesis of Specialty Surfactants

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the strategic use of 11-bromoundec-10-ynoic acid as a highly versatile precursor for the modular s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic use of 11-bromoundec-10-ynoic acid as a highly versatile precursor for the modular synthesis of specialty surfactants. Its unique trifunctional structure, comprising a hydrophilic carboxylic acid, a hydrophobic alkyl chain, and two distinct, orthogonally reactive handles—a terminal alkyne and a primary bromide—enables precise, multi-stage chemical modifications. We provide detailed protocols for converting the bromide to an azide via nucleophilic substitution and subsequently employing the powerful copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to introduce diverse functional head groups. This methodology empowers researchers to rationally design and synthesize novel amphiphiles with tailored properties for advanced applications, including drug delivery, surface functionalization, and materials science.

Introduction: A Multifunctional Platform for Surfactant Engineering

The efficacy of a surfactant is dictated by its molecular architecture. A typical amphiphilic molecule contains a polar (hydrophilic) head group and a nonpolar (lipophilic) tail.[1] The bifunctional nature of molecules like 11-bromoundecanoic acid has long been utilized for creating linkers and functional materials.[2] However, the inclusion of a third, reactive functional group, as seen in 11-bromoundec-10-ynoic acid, elevates its utility from a simple linker to a sophisticated molecular platform.

The key attributes of 11-bromoundec-10-ynoic acid are:

  • Carboxylic Acid Head: Provides inherent hydrophilicity and a site for further modification (e.g., amidation, esterification).

  • Long-Chain Spacer: A ten-carbon chain (after the bromine) that imparts significant hydrophobicity.

  • Terminal Bromo Group: A reactive electrophilic site, ideal for nucleophilic substitution reactions, primarily via an SN2 mechanism.[2]

  • Terminal Alkyne Group: A stable yet highly reactive handle for engaging in "click chemistry," one of the most efficient and modular reaction classes in modern chemistry.[3]

This unique combination allows for a sequential and controlled synthesis strategy. The bromo group can be substituted first without affecting the alkyne, and the resulting molecule can then be "clicked" to another component, offering unparalleled control over the final surfactant structure.

Synthetic Strategy Part I: Installing the "Clickable" Handle

The first strategic step involves converting the terminal bromo group into a more versatile functional handle for click chemistry. By reacting it with sodium azide, we install a bio-orthogonal azide group, setting the stage for the CuAAC reaction.[3] This substitution reaction is a classic SN2 process, where the azide anion acts as the nucleophile.[2]

Protocol 1: Synthesis of 11-Azidoundec-10-ynoic Acid

This protocol describes the nucleophilic substitution of the bromide with an azide.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

  • Excess Sodium Azide: Using a slight excess of sodium azide ensures the reaction goes to completion by Le Châtelier's principle.

  • Room Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions or degradation that might occur at elevated temperatures.

Materials:

  • 11-bromoundec-10-ynoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, dissolve 1.0 equivalent of 11-bromoundec-10-ynoic acid in anhydrous DMF (approx. 0.1 M concentration).

  • Nucleophile Addition: Add 1.5 equivalents of sodium azide to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Aqueous Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of water. Mix thoroughly and allow the layers to separate.

  • Extraction: Discard the aqueous layer. Wash the organic layer twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude 11-azidoundec-10-ynoic acid via silica gel column chromatography.

graphdot Start Dissolve 11-bromoundec- 10-ynoic acid in DMF Add_NaN3 Add Sodium Azide (1.5 eq) Start->Add_NaN3 React Stir at Room Temp (18-24h) Add_NaN3->React Workup Aqueous Workup (EtOAc / Water) React->Workup Extract Wash with Brine Workup->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Column Chromatography (if needed) Dry->Purify Product 11-Azidoundec-10-ynoic Acid Purify->Product

Caption: Workflow for the synthesis of the azide-functionalized surfactant precursor.

Synthetic Strategy Part II: Modular Head Group Attachment via Click Chemistry

With the azide-alkyne precursor in hand, we can now employ the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted triazole ring that covalently links the hydrophobic tail to a desired hydrophilic head group.[3] Its high efficiency and tolerance for a wide variety of functional groups make it an ideal tool for creating a diverse library of surfactants from a single precursor.[4][5]

Protocol 2: General CuAAC for Surfactant Synthesis

This protocol provides a general method for "clicking" an alkyne-terminated head group (e.g., propargyl-PEG, a propargylated sugar, or a custom-synthesized hydrophilic moiety) onto the 11-azidoundec-10-ynoic acid tail.

Causality Behind Choices:

  • Catalyst System: Copper(II) sulfate is used as a pre-catalyst, which is reduced in situ to the active Copper(I) species by sodium ascorbate. This is a common, convenient, and air-tolerant method for generating the Cu(I) catalyst.

  • Solvent System (t-BuOH/H₂O): A mixture of tert-butanol and water is often ideal as it can dissolve both the nonpolar azide tail and many polar alkyne head groups, creating a homogenous reaction environment.

  • Ligands (Optional but Recommended): While not always required, ligands like TBTA can accelerate the reaction and protect the catalyst from oxidation, leading to cleaner products and higher yields.

Materials:

  • 11-azidoundec-10-ynoic acid (from Protocol 1)

  • Alkyne-functionalized head group (R-C≡CH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Deionized water

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Reactant Solution: In a round-bottom flask, dissolve 1.0 equivalent of 11-azidoundec-10-ynoic acid and 1.05 equivalents of the alkyne-functionalized head group in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.3 equivalents, from a freshly prepared aqueous stock solution), followed by copper(II) sulfate pentahydrate (0.1 equivalents, from a separate aqueous stock solution). A color change (often to yellow-green) indicates the start of the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically complete when TLC analysis shows the complete consumption of the limiting reagent.

  • Workup & Purification: Depending on the properties of the final surfactant, purification methods may vary. Common approaches include:

    • Solvent Extraction: Dilute the reaction with water and extract with a suitable organic solvent.

    • Dialysis: For PEGylated or other high molecular weight surfactants, dialysis can effectively remove salts and small molecule impurities.

    • Chromatography: Reverse-phase HPLC is often effective for purifying amphiphilic molecules.

dot cluster_reactants Modular Components cluster_catalyst Catalyst System Tail Azide-Functionalized Tail (From Protocol 1) Product Triazole-Linked Specialty Surfactant Tail->Product Click Reaction Head Alkyne-Functionalized Head Group (e.g., Propargyl-PEG) Head->Product Catalyst Cu(I) Catalyst (from CuSO4 / Na Ascorbate) Catalyst->Product Catalyzes

Caption: Logical relationship for the modular synthesis of surfactants via CuAAC.

Characterization of Synthesized Surfactants

Proper characterization is crucial to confirm the successful synthesis and to understand the physicochemical properties of the new surfactant.

Table 1: Key Analytical Techniques for Surfactant Characterization

TechniquePurposeExpected Outcome & Insights
NMR Spectroscopy (¹H, ¹³C)Structural confirmationDisappearance of alkyne proton signal; appearance of a new triazole proton signal (~7.5-8.5 ppm). Confirms covalent linkage.
Mass Spectrometry (ESI-MS, MALDI-TOF)Molecular weight verificationProvides the exact mass of the synthesized surfactant, confirming the addition of the head group to the tail.
FTIR Spectroscopy Functional group analysisDisappearance of the sharp azide stretch (~2100 cm⁻¹) provides strong evidence of a successful click reaction.[6]
Surface Tensiometry Determine surface activity & CMCA plot of surface tension vs. log[concentration] shows a breakpoint, which is the Critical Micelle Concentration (CMC). A low CMC indicates high efficiency.[7]
Dynamic Light Scattering (DLS) Measure micelle sizeDetermines the hydrodynamic radius of the self-assembled aggregates (micelles, vesicles) formed above the CMC.

References

  • Thiol-Michael “click” chemistry: another efficient tool for head functionalization of giant surfactants. RSC Publishing.
  • Click Chemistry‐Enabled Synthesis of Diversely Functionalized Cyclobutenes. Wiley Online Library.
  • 11-Bromoundecanoic Acid: A Technical Guide to its Mechanisms of Action in Chemical Reactions. Benchchem.
  • Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. McMaster University.
  • Synthesis, characterization, antimicrobial and anti-biofilm activity of a new class of 11-bromoundecanoic acid-based betaines. ResearchGate.
  • Click Chemistry. Sharpless Lab, The Scripps Research Institute.
  • Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion. Journal of Nanoparticle Research.
  • Surfactant synthesis and resulting structure diversity highlighting the... ResearchGate.
  • Synthesis and Characterization of a New Organocatalytic Biosourced Surfactant. MDPI.
  • 11-BROMO-UNDEC-10-YNOIC ACID AMIDE AldrichCPR. Sigma-Aldrich.
  • 11-Bromoundecanoic acid. PubChem.
  • SURFACTANTS Types and Uses. Laboratorio FIRP.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 11-Bromoundec-10-ynoic Acid Synthesis

Ticket ID: #BR-ALK-11-OPT Subject: Yield Improvement & Troubleshooting for Ag-Catalyzed Bromination of Terminal Alkynes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-ALK-11-OPT Subject: Yield Improvement & Troubleshooting for Ag-Catalyzed Bromination of Terminal Alkynes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing yield attrition during the synthesis of 11-bromoundec-10-ynoic acid via the silver-catalyzed bromination of 10-undecynoic acid. While the standard protocol using N-Bromosuccinimide (NBS) and Silver Nitrate (AgNO₃) is robust, it is sensitive to three Critical Process Parameters (CPPs): reagent purity , light exposure , and workup pH .

This guide moves beyond basic textbook procedures to address the "hidden" variables that cause incomplete conversion or purification losses.

The Optimized Protocol (Baseline)

To troubleshoot effectively, we must establish a validated baseline. Deviations from this specific stoichiometry often lead to the issues described in Section 3.

Reaction Scheme:



Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry Alkyne (1.0 eq), NBS (1.1–1.2 eq), AgNO₃ (0.05–0.1 eq)Slight excess of NBS drives conversion; Ag is catalytic but susceptible to poisoning.
Solvent Acetone (Reagent Grade)Solubilizes the organic acid and NBS but allows succinimide to partially precipitate.
Concentration 0.2 M – 0.5 MHigh dilution reduces intermolecular side reactions.
Temperature 20–25 °CHigher temps promote radical bromination (impurities); lower temps stall the catalytic cycle.
Atmosphere Ambient (Air is acceptable)Strictly anhydrous conditions are not required, but water should be minimized to prevent hydrolysis.
Workflow Diagram

G Start Raw Materials (10-Undecynoic Acid) Prep Reagent Prep (Recrystallize NBS) Start->Prep Setup Reaction Setup (Acetone, Ag Cat, Dark) Prep->Setup Monitor TLC Monitoring (Stain: KMnO4) Setup->Monitor Quench Quench/Workup (Remove Succinimide) Monitor->Quench Conversion >95% Purify Purification (Recrystallization) Quench->Purify

Figure 1: Optimized workflow for the synthesis of 11-bromoundec-10-ynoic acid.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Stalled or Low Conversion

Q1: The reaction turns cloudy immediately, but TLC shows starting material remaining after 4 hours. Why?

  • Diagnosis: Catalyst deactivation or "poisoning."

  • Root Cause: The carboxylic acid moiety of your substrate can coordinate with Ag⁺, forming an insoluble silver carboxylate salt (Ag-OOC-R) rather than the active silver acetylide species.

  • Corrective Action:

    • Increase Catalyst Load: Bump AgNO₃ to 10–15 mol%.

    • Protect the Acid (Alternative): If yield remains stubborn, esterify the starting material (Methyl 10-undecynoate) first. The ester is non-coordinating. Hydrolyze back to the acid after bromination.

    • Check Ag Purity: Ensure your AgNO₃ is not grey/black (reduced silver). It must be white crystalline.[1]

Q2: My NBS is slightly yellow. Can I use it?

  • Diagnosis: Degraded brominating agent.[2]

  • Root Cause: Yellow NBS contains free bromine (

    
    ) and HBr. This promotes radical bromination  on the alkyl chain (producing impurities) rather than the desired Ag-catalyzed substitution at the alkyne.
    
  • Corrective Action: Recrystallize NBS immediately. Dissolve in hot water (acetic acid free), filter rapidly, and cool. Dry in a desiccator. Pure NBS is white.[1]

Category B: Impurities & Coloration[3]

Q3: The product is dark brown/black. Is it ruined?

  • Diagnosis: Silver contamination or Polymerization.

  • Root Cause: Silver acetylides are photosensitive and can decompose to colloidal silver (black).

  • Corrective Action:

    • Wrap Flask in Foil: The reaction must be performed in the dark.

    • Workup Wash: Wash the organic phase with dilute 5% HCl or NH₄Cl to break up any silver complexes and remove residual Ag salts.

Q4: I see "di-bromo" spots on TLC or Mass Spec.

  • Diagnosis: Over-bromination.[2]

  • Root Cause: Presence of free

    
     or excessive temperature.[2]
    
  • Corrective Action:

    • Lower temperature to 0–5 °C during the NBS addition, then warm to RT.

    • Ensure no radical initiators (like peroxides in old ethers) are present.

Category C: Purification Losses (The "Yield Killer")

Q5: I lose 40% of my mass during column chromatography.

  • Diagnosis: Irreversible adsorption.

  • Root Cause: 11-bromoundec-10-ynoic acid is a free carboxylic acid. It "streaks" and binds tightly to silica gel silanols.

  • Corrective Action:

    • Avoid Chromatography: This compound crystallizes well.[1] Use recrystallization from cold Hexanes or Pentane.

    • If Column is Necessary: You must dope the eluent with 1% Acetic Acid to suppress ionization of the carboxylic acid, allowing it to elute cleanly.

Advanced Optimization: The Catalytic Cycle

Understanding the mechanism allows you to visualize where the failure occurs. The reaction is not a free radical process; it is an electrophilic substitution mediated by silver.

Mechanism Ag Ag+ (Catalyst) Complex π-Complex [Ag--Alkyne] Ag->Complex + Alkyne Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Silver Acetylide (R-C≡C-Ag) Complex->Acetylide - H+ Product Bromoalkyne (R-C≡C-Br) Acetylide->Product + NBS NBS NBS Product->Ag Regeneration

Figure 2: The Silver Catalytic Cycle. Note that the formation of the Silver Acetylide (Red Node) is the rate-determining step often inhibited by acidic protons.

Summary of Recommendations

IssueQuick FixPro Tip
Yellow Product Wash with

(Thiosulfate)
Recrystallize NBS before starting.
Low Yield Check Ag purity; Increase stirring speedEsterify acid first to prevent catalyst poisoning.
Sticky Solid Recrystallize from HexanesDry under high vacuum to remove traces of succinimide.

References

  • Hofmann, K., et al. (1950). Synthesis of Long Chain Fatty Acids Containing a Terminal Conjugated System. Journal of the American Chemical Society. (Foundational work on alkyne fatty acids).

  • Vanderhoek, J. Y., & Lands, W. E. (1973). The inhibition of the fatty acid oxygenase of sheep vesicular gland by acetylenic fatty acids. Biochimica et Biophysica Acta (BBA). (Specific synthesis of 11-bromoundec-10-ynoic acid).

  • Jiang, H., et al. (2018). Silver/NBS-Catalyzed Synthesis of α-Alkylated Aryl Ketones. Organic Letters. (Modern mechanistic insight into Ag/NBS cycles).

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent.[1][2][3] (General handling of NBS).

Sources

Optimization

side reactions in the synthesis of 11-bromoundec-10-ynoic acid

Technical Support Center: Synthesis of 11-Bromoundec-10-ynoic Acid Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Target Molecule: 11-Bromoundec-10-ynoic acid (CAS: 13030-63-2) Classific...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 11-Bromoundec-10-ynoic Acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Target Molecule: 11-Bromoundec-10-ynoic acid (CAS: 13030-63-2) Classification: Haloalkyne Fatty Acid / Mechanism-Based Inhibitor

Executive Summary

This guide addresses the synthesis of 11-bromoundec-10-ynoic acid , a terminal bromoalkyne derived from 10-undecynoic acid.[1][2] Unlike its saturated counterpart (11-bromoundecanoic acid), this molecule contains a reactive 1-bromoalkyne motif (


).

Critical Warning: This functional group is sensitive. The primary synthetic challenge is not the formation of the C-Br bond, but the suppression of oxidative homocoupling (dimerization) and electrophilic addition (tribromide formation) .

Module 1: The Standard Protocol (NBS/AgNO₃)

The "Gold Standard" for laboratory-scale synthesis of 1-bromoalkynes.

The Mechanism: N-Bromosuccinimide (NBS) serves as the electrophilic bromine source.[3][4] Silver nitrate (


) acts as a catalyst, coordinating to the alkyne 

-system to increase the acidity of the terminal proton, facilitating substitution without requiring strong bases that would deprotonate the carboxylic acid.

Optimized Protocol:

  • Substrate: 10-Undecynoic acid (1.0 equiv).

  • Solvent: Acetone (Dry, degassed).

  • Reagents: NBS (1.1 equiv),

    
     (0.05–0.1 equiv).
    
  • Conditions: Stir at 25°C, protected from light, under Argon.

Visualizing the Reaction Landscape

ReactionPathways SM 10-Undecynoic Acid (Starting Material) NBS NBS / AgNO3 (Reagents) SM->NBS SilverSalt Side Product C: Silver Carboxylate (Catalyst Poisoning) SM->SilverSalt Free COOH Interaction Target 11-Bromoundec-10-ynoic Acid (Target Product) NBS->Target Main Pathway Dimer Side Product A: Diyne Dimer (Glaser) (Blue/Green Impurity) NBS->Dimer Trace O2 / Cu Tribromide Side Product B: 1,1,2-Tribromoalkene (Over-bromination) NBS->Tribromide Excess NBS / Heat

Caption: Reaction map showing the primary conversion and three critical failure modes: Dimerization (Glaser), Over-bromination, and Catalyst Poisoning.

Module 2: Troubleshooting & Side Reactions

Issue 1: The "Glaser" Dimerization

Symptom: The reaction mixture turns dark blue/green or brown; TLC shows a highly non-polar spot. Chemical Reality: Oxidative homocoupling of the alkyne to form


.
Root Cause: 
  • Presence of Oxygen (

    
    ).[5][6][7]
    
  • Trace Copper contamination (often in low-grade

    
     or solvents).
    
  • Basic conditions (if base was added).[5]

Diagnostic Corrective Action
Prevention Degas acetone with Argon bubbling for 15 mins before adding catalyst.
Recovery The dimer is much less polar than the product. Remove via silica gel chromatography (Hexane/EtOAc gradient).
Issue 2: Tribromide Formation (Over-Bromination)

Symptom: Yield is low; NMR shows multiplet signals around 6.0–6.5 ppm (vinyl protons) or loss of the triple bond peak in IR. Chemical Reality: Free molecular bromine (


) is generated in situ and adds across the triple bond to form a 1,1,2-tribromoalkene .
Root Cause: 
  • Light Exposure: NBS decomposes to

    
     and 
    
    
    
    under UV/visible light.
  • Excess NBS: Using >1.2 equivalents promotes radical pathways.

  • Heat: Reaction temperature >30°C.

Diagnostic Corrective Action
Prevention Wrap flask in aluminum foil. Maintain temp < 25°C.
Purification Tribromides are chemically distinct but hard to separate. Strict stoichiometry (1.05 eq NBS) is the best defense.
Issue 3: Catalyst Poisoning (The Carboxylic Acid Problem)

Symptom: Reaction stalls at 50% conversion despite fresh reagents. Chemical Reality: The free carboxylic acid (


) competes with the alkyne for the Silver (

) ion, forming insoluble silver carboxylates (

). This removes the catalyst from the cycle. Root Cause: The substrate itself is inhibiting the catalyst.
Diagnostic Corrective Action
Strategy A Increase Catalyst Load: Bump

from 5% to 20% mol.
Strategy B (Recommended) Ester Protection: Convert 10-undecynoic acid to Methyl 10-undecynoate first. Brominate the ester (high yield, no catalyst poisoning), then carefully hydrolyze (LiOH, THF/Water) at 0°C to avoid destroying the bromoalkyne.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Hypobromite (KOBr) method instead of NBS? A: Yes, but proceed with caution. The hypobromite method (NaOH +


) generates strong basic conditions.
  • Risk:[8][9] The 1-bromoalkyne product is sensitive to base-mediated decomposition (releasing the alkyne or polymerizing).

  • Verdict: Use NBS/AgNO3 for higher purity on small scales (<10g). Use KOBr only if you can strictly control pH and temperature (0°C).

Q2: My product turned black during storage. What happened? A: Haloalkynes are energetically unstable.

  • Mechanism:[2][3][4][6][8][10] They can undergo slow polymerization or radical decomposition.

  • Solution: Store the purified acid in the dark at -20°C, preferably as a solution in benzene or hexane if possible. Never distill 1-bromoalkynes at high temperatures; they can detonate.

Q3: How do I distinguish the product from the starting material on NMR? A:

  • Starting Material (Alkyne): Look for the terminal acetylenic proton triplet (

    
    ) around 1.9–2.0 ppm .
    
  • Product (Bromoalkyne): The triplet at ~1.9 ppm disappears . There are no new protons on the alkyne. You verify by the absence of the terminal proton and the shift of the propargylic protons (

    
    ) which move slightly downfield. Carbon-13 NMR is definitive (C-Br carbon appears ~40-80 ppm depending on solvent/structure).
    

Module 4: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/NMR Start->CheckTLC IsSM Is SM remaining? CheckTLC->IsSM Color Is mixture Blue/Green? IsSM->Color Yes Vinyl Are Vinyl Protons present? IsSM->Vinyl No (New spots) AddAg Catalyst Poisoning: Add more AgNO3 or Protect COOH group Color->AddAg No (Colorless/Yellow) Glaser Glaser Coupling: Degas solvents, Check for Cu contamination Color->Glaser Yes Tribrom Over-Bromination: Too much NBS/Light. Restart in Dark. Vinyl->Tribrom Yes Success Reaction Complete Vinyl->Success No

Caption: Diagnostic workflow for identifying reaction failures based on visual cues and NMR data.

References

  • Hofmann, T., et al. (2009). Synthesis of 1-Bromoalkynes from Terminal Alkynes using NBS and AgNO3. Journal of Organic Chemistry . (Standard protocol for functionalized alkynes).

  • Organic Syntheses. (2004). General Procedures for the Bromination of Terminal Alkynes. Org. Synth. Coll. Vol. 10. (Foundational methodology).

  • BenchChem. (2025).[1] Technical Data: 11-Bromo-undec-10-ynoic acid (CAS 13030-63-2).[1] (Physical properties and structural confirmation).

  • Gung, B. W., & Kumi, G. (2003).[6][7] Reactivity of Oxygen-Substituted vs Non-Oxygen-Substituted Bromoalkynes. Journal of Organic Chemistry . (Discusses stability and side reactions like homocoupling).

Sources

Troubleshooting

optimizing reaction conditions for 11-bromoundec-10-ynoic acid coupling

Technical Support Center: 11-Bromoundec-10-ynoic Acid Coupling Optimization Executive Summary: Molecule Architecture & Reactivity Profile Compound: 11-Bromoundec-10-ynoic acid CAS: 13030-63-2 Dual-Warhead Reactivity: [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 11-Bromoundec-10-ynoic Acid Coupling Optimization

Executive Summary: Molecule Architecture & Reactivity Profile

Compound: 11-Bromoundec-10-ynoic acid CAS: 13030-63-2 Dual-Warhead Reactivity: [1]

  • 
    -Bromoalkyne Motif (C10-C11):  An electrophilic cap capable of Cadiot-Chodkiewicz cross-coupling to form unsymmetrical 1,3-diynes. It is sensitive to reduction and homocoupling.
    
  • Carboxylic Acid Tail (C1): A standard bioconjugation handle for amide bond formation (EDC/NHS) or esterification.

This guide focuses on the optimization of the bromoalkyne coupling , as this moiety presents the highest technical risk during synthesis.

Module 1: Cadiot-Chodkiewicz Coupling (The Bromoalkyne Warhead)

The primary application of the 11-bromoalkyne group is the synthesis of unsymmetrical conjugated diynes via Cu(I) catalysis. This reaction is superior to the Glaser coupling for unsymmetrical targets but requires strict control to prevent homocoupling (Glaser side-reaction).

Optimized Reaction Conditions Matrix
ParameterStandard ConditionOptimization RangeTechnical Rationale
Catalyst CuCl (1-5 mol%)CuI, CuBr, Cu(OAc)₂CuCl is often preferred for solubility in amine systems; CuI requires purer reagents to prevent iodine-promoted side reactions.
Ligand/Base 70% Ethylamine (aq)Pyrrolidine, Piperidine, TMEDAPrimary amines act as both base and ligand. Bulky secondary amines reduce homocoupling but slow the rate.
Solvent MeOH / Water (1:1)THF, DMF, EtOHThe long alkyl chain of 11-bromoundec-10-ynoic acid requires organic co-solvents (THF) to prevent micelle formation which inhibits coupling.
Reductant Hydroxylamine[2]·HClNa ascorbate (1-2 eq)CRITICAL: Maintains Cu in the +1 oxidation state. Cu(II) triggers oxidative homocoupling of the terminal alkyne partner.
Temperature 0°C

RT
-10°C to 25°CLower temperatures suppress debromination and halogen dance side reactions.
Protocol: Step-by-Step Optimization Workflow

Objective: Couple 11-bromoundec-10-ynoic acid (A ) with a terminal alkyne partner (B ) to form a diyne.

  • Catalyst Pre-complexation:

    • Dissolve CuCl (5 mol%) in the amine/solvent mixture (e.g., 30% n-butylamine in water/THF).

    • Add a few crystals of hydroxylamine hydrochloride. Checkpoint: The solution must be colorless. A blue/green tint indicates Cu(II) oxidation.

  • Controlled Addition (The "Chodkiewicz" Technique):

    • Dissolve the terminal alkyne partner (B ) in the catalyst solution.

    • Crucial Step: Add 11-bromoundec-10-ynoic acid (A ) dropwise to the reaction mixture.

    • Why? Keeping the concentration of the bromoalkyne low relative to the terminal alkyne minimizes self-reaction and side-product formation.

  • Monitoring:

    • Monitor via TLC/LCMS. Look for the disappearance of the bromide (distinctive isotopic pattern in MS).

    • Troubleshooting: If the reaction stalls, add small portions of hydroxylamine hydrochloride, not more copper.

Module 2: Carboxylic Acid Activation (The Anchor)

While standard, the long hydrophobic chain affects activation kinetics in aqueous buffers.

Activation Protocol (Organic Phase)

For coupling to amines in organic solvents (DCM/DMF):

  • Reagents: HATU (1.1 eq) + DIPEA (2.0 eq).

  • Note: Avoid carbodiimides (DCC/EDC) if purification is difficult; the urea byproduct is hard to remove from fatty acid derivatives. HATU provides faster kinetics for long-chain acids.

Activation Protocol (Aqueous/Bioconjugation)

For coupling to proteins/peptides:

  • Reagents: EDC (10 eq) + Sulfo-NHS (25 eq) in MES buffer (pH 5.5).

  • Solubility Fix: Predissolve 11-bromoundec-10-ynoic acid in DMSO (10% final vol) before adding to the aqueous buffer. The bromoalkyne is stable at pH 5.5 for short durations (<4 hours).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned blue/green, and the yield is low. What happened?

Diagnosis: Oxygen infiltration caused oxidation of Cu(I) to Cu(II). Mechanism: Cu(II) catalyzes the Glaser homocoupling of your terminal alkyne partner (R-C≡C-C≡C-R), consuming it before it can react with the bromoalkyne. Fix:

  • Degas all solvents vigorously (sparge with Argon for 20 mins).

  • Increase the loading of Hydroxylamine·HCl (reductant).

  • Ensure the reaction is under a positive pressure of inert gas.

Q2: I observe a "de-brominated" side product (undec-10-ynoic acid).

Diagnosis: Halogen exchange or reductive debromination. Cause: The amine base is too strong or the temperature is too high. Fix:

  • Switch to a less basic amine (e.g., morpholine vs. ethylamine).

  • Lower the reaction temperature to 0°C.

  • Reduce the reaction time.

Q3: The product is difficult to purify from the starting fatty acid.

Insight: Both starting material and product are amphiphilic fatty acids with similar


 values.
Strategy: 
  • Chemical Scavenging: After the reaction, add a polymer-supported thiourea or a specific scavenger resin to remove unreacted bromoalkyne.

  • pH Switch: Exploit the pKa of the carboxylic acid. Perform an acid-base extraction to remove non-acidic byproducts (like homocoupled diynes lacking the acid tail), though this won't separate starting material from product.

  • Silver Nitrate Chromatography: Use AgNO₃-impregnated silica gel. It separates compounds based on the number of pi-bonds (alkyne vs. diyne).

Visualizing the Chemistry

Figure 1: Cadiot-Chodkiewicz Catalytic Cycle & Failure Modes

CadiotChodkiewicz Start Cu(I) Catalyst (Active Species) Complex π-Complex (Cu-Alkyne) Start->Complex + Terminal Alkyne Oxygen O2 Infiltration Start->Oxygen Acetylide Cu(I)-Acetylide (Key Intermediate) Complex->Acetylide + Base - HX OxAdd Oxidative Addition (Cu(III) Species) Acetylide->OxAdd + 11-Bromoalkyne Product Unsymmetrical Diyne (Target) OxAdd->Product Reductive Elimination Debrom Debromination (Terminal Alkyne) OxAdd->Debrom High Temp / Strong Base Product->Start Regenerate Cu(I) Glaser Glaser Homocoupling (Side Product) Oxygen->Glaser Cu(II) formation

Caption: The catalytic cycle for coupling 11-bromoundec-10-ynoic acid. Green nodes represent the desired pathway; red/yellow nodes indicate critical failure points (oxidation and side reactions).

Figure 2: Workflow Decision Tree

Workflow cluster_0 Target Selection Input 11-Bromoundec-10-ynoic Acid TargetA Conjugate to Protein/Drug Input->TargetA TargetB Extend Carbon Chain/Rigid Linker Input->TargetB StepA1 Activate COOH (EDC/NHS or HATU) TargetA->StepA1 StepB1 Select Partner: Terminal Alkyne TargetB->StepB1 StepA2 Amide Coupling StepA1->StepA2 StepB2 Cadiot-Chodkiewicz (CuCl, NH2OH, Amine) StepB1->StepB2 StepB3 Purification: AgNO3 Silica StepB2->StepB3

Caption: Decision matrix for functionalizing either the carboxylic acid tail or the bromoalkyne head of the molecule.

References

  • Alami, M., & Ferri, F. (1996). "Linstrumelle, G. An efficient synthesis of unsymmetrical conjugated diynes." Tetrahedron Letters, 37(16), 2763-2766. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic coupling: a powerful tool in molecular construction." Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Shi, W., & Lei, A. (2014). "1,3-Diyne chemistry: synthesis and transformations." Tetrahedron Letters, 55(15), 2363-2372. Link

  • Chodkiewicz, W. (1957). "Synthese des diynes conjugues non symetriques."[2][3] Ann. Chim. (Paris), 2, 819-869. (Foundational Reference for Cadiot-Chodkiewicz mechanism).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4] Tetrahedron, 61(46), 10827-10852. Link

Sources

Optimization

preventing the decomposition of 11-bromoundec-10-ynoic acid during storage

Technical Support Center: 11-Bromoundec-10-ynoic Acid Welcome to the technical support guide for 11-bromoundec-10-ynoic acid (CAS No. 13030-63-2).[1][2] This document provides researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 11-Bromoundec-10-ynoic Acid

Welcome to the technical support guide for 11-bromoundec-10-ynoic acid (CAS No. 13030-63-2).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the decomposition of this valuable synthetic building block during storage and handling. Drawing from established principles in organic chemistry and material science, this guide offers troubleshooting advice and best practices to ensure the long-term integrity and reactivity of your compound.

Section 1: Understanding the Instability of 11-Bromoundec-10-ynoic Acid

The structure of 11-bromoundec-10-ynoic acid, Br-C≡C-(CH2)8-COOH, contains two key functional groups that contribute to its reactivity and potential instability: a bromoalkyne and a carboxylic acid. Understanding the chemistry of these groups is crucial to preventing degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 11-bromoundec-10-ynoic acid sample turning a yellow or brown color over time?

This discoloration is a common indicator of decomposition, primarily through polymerization or oligomerization of the bromoalkyne moiety. Bromoalkynes are known to be susceptible to various transformations, including homo-coupling reactions, which can be initiated by exposure to light, heat, or trace metal impurities.[3][4] These reactions create conjugated diyne systems and other polymeric materials, which are often colored.

Q2: What are the main chemical reactions that cause the compound to decompose?

The primary decomposition pathways stem from the high reactivity of the bromoalkyne group. Key reactions include:

  • Homo-coupling (Glaser-Type Coupling): In the presence of oxygen and catalytic impurities (like copper or other transition metals), bromoalkynes can undergo oxidative coupling to form symmetric 1,3-diynes.[4][5][6] This is a significant pathway that leads to the formation of dimers and oligomers.

  • Cadiot-Chodkiewicz Type Reactions: If the sample is contaminated with terminal alkynes (a potential impurity), the bromoalkyne can participate in copper-catalyzed cross-coupling reactions to form unsymmetrical diynes.[7][8][9][10][11]

  • Nucleophilic Substitution: The bromide on the sp-hybridized carbon can be displaced by nucleophiles. Moisture (water) can act as a nucleophile, leading to hydrolysis and the formation of other byproducts.

  • Thermal and Photochemical Decomposition: Bromoalkynes can be sensitive to both heat and light, which can provide the energy needed to initiate radical reactions or other degradation pathways.[3]

Below is a diagram illustrating the primary decomposition pathways.

G cluster_main Decomposition of 11-Bromoundec-10-ynoic Acid cluster_products Degradation Products A 11-Bromoundec-10-ynoic Acid Br-C≡C-(CH₂)₈-COOH B Dimer / Oligomer (via Homo-Coupling) A->B  O₂, Light, Heat Trace Metals (Cu) C Hydrolysis Product HO-C≡C-(CH₂)₈-COOH A->C  Moisture (H₂O) Nucleophilic Attack D Polymeric Material (Colored Impurities) B->D Further Reaction

Caption: Potential decomposition pathways for 11-bromoundec-10-ynoic acid.

Section 2: Recommended Storage & Handling Protocols

To maintain the purity and stability of 11-bromoundec-10-ynoic acid, strict adherence to proper storage and handling procedures is essential. The goal is to mitigate the factors identified above: oxygen, light, heat, moisture, and catalytic impurities.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lower [12]Reduces the rate of all chemical reactions, including thermal decomposition and coupling. For long-term storage, -80°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen) [12]Prevents oxidative coupling (Glaser coupling), which requires oxygen.[5][13][14]
Light Amber or Opaque Container Protects the compound from light-induced (photochemical) decomposition and polymerization.[12]
Moisture Tightly Sealed Container with Desiccant Prevents hydrolysis of the bromoalkyne and minimizes water-catalyzed side reactions.
Container Type Borosilicate Glass (Type I) or PTFE Minimizes the risk of leaching metal ions or basic substances that could catalyze degradation. Avoid metal containers or spatulas.
Step-by-Step Protocol for Long-Term Storage
  • Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold compound.[12]

  • Inert Atmosphere: If aliquoting is necessary, perform the transfer inside a glovebox or under a steady stream of dry argon or nitrogen.

  • Packaging: Place the vial of the compound inside a larger, opaque, airtight container. Add a desiccant pouch to the outer container.

  • Sealing: Use high-quality, chemically resistant sealing tape (e.g., PTFE tape) to wrap the threads of the vial cap before sealing the outer container.

  • Labeling: Clearly label the container with the compound name, date, and storage conditions.

  • Storage: Place the sealed container in a freezer at -20°C or below, away from light sources.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section addresses specific problems in a question-and-answer format to help you diagnose and resolve them.

G Start Observed Decomposition (e.g., color change, impurity peaks) Q1 Is the solid discolored (yellow/brown)? Start->Q1 Q2 Was the container exposed to light? Q1->Q2 Yes Q3 Was the material stored under an inert atmosphere? Q1->Q3 No Q2->Q3 No Sol1 Likely Cause: Photodecomposition and/or Oxidation Q2->Sol1 Yes Q4 Was the material stored at ≤ -20°C? Q3->Q4 Yes Sol2 Likely Cause: Oxidative Coupling Q3->Sol2 No Q5 Was the container warmed to RT before opening? Q4->Q5 Yes Sol3 Likely Cause: Thermal Decomposition Q4->Sol3 No Sol4 Likely Cause: Moisture Contamination Q5->Sol4 No Action1 Action: Store in amber vial. Purge with Argon/N₂. Sol1->Action1 Action2 Action: Repackage under inert gas. Sol2->Action2 Action3 Action: Ensure freezer integrity. Avoid temperature cycles. Sol3->Action3 Action4 Action: Always warm before use. Store with desiccant. Sol4->Action4

Caption: Troubleshooting workflow for identifying decomposition causes.

Q: I followed the storage guidelines, but my analytical data (NMR/LC-MS) shows new impurity peaks. What happened?

A: This indicates a more subtle form of degradation. Consider these possibilities:

  • Trace Contaminants: The degradation may have been catalyzed by impurities already present in the material from its synthesis. Purification via flash chromatography or recrystallization may be necessary before long-term storage.

  • Container Leaching: If using lower-grade glass, metal ions could have leached and catalyzed coupling reactions. Transfer the material to a high-purity borosilicate glass or PTFE container.

  • Repeated Temperature Cycling: Frequent removal from the freezer and warming/cooling cycles can accelerate decomposition, even if each cycle is brief. Prepare single-use aliquots to avoid cycling the main stock.

Q: I dissolved the compound in a solvent for stock solution, and it degraded quickly. Why?

A: The choice of solvent is critical.

  • Avoid Protic or Basic Solvents: Solvents like methanol or those containing amines can react with the bromoalkyne or carboxylic acid.

  • Peroxide Contamination: Ethers like THF or Dioxane can form explosive peroxides, which are powerful oxidants that will rapidly degrade the alkyne. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Recommended Solvents: For stock solutions, use dry, degassed, non-protic solvents such as anhydrous toluene, dichloromethane, or acetonitrile. Store solutions under an inert atmosphere at -20°C or below and use them promptly.

References

  • Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. Organic Letters - ACS Publications. Available from: [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. Available from: [Link]

  • Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes. Chemical Science (RSC Publishing). Available from: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available from: [Link]

  • Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes. SHI - University of South Florida. Available from: [Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters. Available from: [Link]

  • Oxidative coupling. Wikipedia. Available from: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available from: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Semantic Scholar. Available from: [Link]

  • Cadiot–Chodkiewicz coupling. Wikipedia. Available from: [Link]

  • Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Mercuria. Available from: [Link]

  • Determining the Stability of Alkyne Protecting Groups and Degradable Linkers Used in the Solid Phase Synthesis of Block Copolymers. Bard Digital Commons. Available from: [Link]

  • Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses Procedure. Available from: [Link]

  • Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. ResearchGate. Available from: [Link]

  • HANDLING INDUSTRIAL FATTY ACIDS. American Cleaning Institute. Available from: [Link]

  • Cadiot-Chodkiewicz Coupling. SynArchive. Available from: [Link]

  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • SAFETYDATA SHEET: Free Fatty Acid (FFA). Unknown Source. Available from: [Link]

  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PMC. Available from: [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. Available from: [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. Available from: [Link]

  • SUPPLEMENTARY INFORMATION De-symmetrizing periodically grafted amphiphilic copolymers: Design, synthesis and generation of Janus. The Royal Society of Chemistry. Available from: [Link]

  • Mechanism of the transition-metal-catalyzed hydroarylation of bromo-alkynes revisited: hydrogen versus bromine migration. PubMed. Available from: [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. Available from: [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Available from: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Inconsistent SAM Formation with 11-bromoundec-10-ynoic Acid

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering inconsistent results during the formation of Self-Assembled Monolayers (SAMs) using 11-bromoundec-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering inconsistent results during the formation of Self-Assembled Monolayers (SAMs) using 11-bromoundec-10-ynoic acid. The unique bifunctional nature of this molecule, possessing a terminal alkyne for surface attachment and a terminal bromo group for subsequent functionalization, alongside a carboxylic acid, presents specific challenges and opportunities.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding mechanisms of 11-bromoundec-10-ynoic acid to common substrates like gold and silicon?

A1: The binding mechanism is substrate-dependent:

  • On Gold (Au): The terminal alkyne group is the primary anchoring point. It forms a covalent bond with the gold surface.[1][2] This interaction is an alternative to the more common thiol-gold bond and has shown comparable stability.[3]

  • On Silicon/Silicon Oxide (Si/SiO₂): The carboxylic acid group is the reactive moiety. It can form a stable ester linkage with surface hydroxyl groups, often catalyzed by acidic conditions.[4] Alternatively, the surface can be pre-functionalized with an amine-terminated silane, allowing for amide bond formation with the carboxylic acid.

Q2: Why am I seeing patchy or incomplete monolayer formation?

A2: Several factors can contribute to poor surface coverage:

  • Substrate Contamination: Even trace organic or particulate contaminants on the substrate can inhibit SAM formation. A rigorous cleaning protocol is paramount.

  • Reagent and Solvent Purity: Impurities in the 11-bromoundec-10-ynoic acid or solvent can compete for binding sites on the substrate, leading to a disordered and incomplete monolayer.[5]

  • Oxygen Presence (for Alkyne on Gold): For the formation of high-quality alkyne SAMs on gold, it is crucial to work in an oxygen-free environment.[2][6] Oxygen can lead to the oxidation of the alkyne group, potentially catalyzed by the gold substrate, resulting in disordered films.[1][2][6]

  • Inappropriate Concentration or Incubation Time: Sub-optimal concentration or insufficient immersion time can result in incomplete monolayer formation.[5][7]

Q3: My SAMs appear well-formed initially but degrade over time. What could be the cause?

A3: SAM stability is influenced by several factors:

  • Oxidation: For alkyne-on-gold SAMs, exposure to air can lead to gradual oxidation and degradation.[1][2][6] Storing the prepared SAMs under an inert atmosphere (e.g., dry nitrogen) is recommended to enhance their longevity.[8]

  • Hydrolytic Instability: While generally stable, the linkages to the substrate can be susceptible to hydrolysis under certain pH and temperature conditions.[3]

  • Molecular Desorption: In some cases, especially with weaker surface-molecule interactions or exposure to harsh solvents, the molecules can desorb from the surface over time.[9]

Troubleshooting Guide

Problem 1: Inconsistent Surface Wettability (Contact Angle Variance)

Symptoms:

  • Wide variation in static water contact angle measurements across the same sample or between different batches.

  • Expected hydrophobic or hydrophilic character is not achieved.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Monolayer Formation Bare patches of the substrate will have a different wettability than the SAM-covered areas, leading to inconsistent readings.See troubleshooting for "Patchy or Disordered Monolayer."
Surface Contamination Adsorbed contaminants alter the surface energy.Implement a rigorous substrate cleaning protocol and ensure a clean working environment.[8][10]
Molecular Orientation A disordered monolayer will expose different functional groups to the surface, affecting the overall wettability.Optimize SAM formation parameters (concentration, time, temperature) to promote a well-ordered monolayer.
Surface Rearrangement Some functional groups can reorient upon exposure to different environments (e.g., air vs. water), changing the surface energy.Allow the sample to equilibrate in the measurement environment before taking readings.

A well-formed SAM of a long-chain molecule like 11-bromoundec-10-ynoic acid should exhibit a consistent contact angle. For comparison, a well-packed octadecanethiol (C18SH) SAM on gold has a static water contact angle of approximately 111°, while an octadecyne (C18alkyne) SAM is around 102°.[3] The presence of the terminal bromo and carboxylic acid groups will influence the final contact angle.

Problem 2: Patchy or Disordered Monolayer (Verified by AFM or STM)

Symptoms:

  • Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) reveals incomplete surface coverage, with islands of SAMs and bare substrate visible.[11]

  • The monolayer lacks the expected long-range order.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for patchy SAM formation.

Problem 3: Unexpected Chemistry (Verified by XPS or FTIR)

Symptoms:

  • X-ray Photoelectron Spectroscopy (XPS) shows unexpected elemental peaks or shifts in binding energies.

  • Fourier-Transform Infrared Spectroscopy (FTIR) shows the absence of expected vibrational modes or the appearance of new ones.

Possible Causes & Solutions:

Cause Explanation Recommended Action & Verification
Oxidation of Alkyne On gold substrates, the terminal alkyne can oxidize, especially in the presence of O₂.[1][2][6] This can be observed in XPS by a broadening of the C1s signal and an increase in the O1s signal.[12]Action: Ensure an oxygen-free environment during SAM formation.[2][6] Verification: Use XPS to monitor the C1s and O1s regions. A clean alkyne SAM should have a minimal O1s signal.[3]
Side Reactions of Bromo Group The terminal bromo group is a leaving group and can participate in nucleophilic substitution reactions if contaminants are present in the solution.Action: Use high-purity solvents and reagents. Verification: XPS can detect the presence of unexpected elements from side reactions.
Incomplete Deprotection/Reaction If a protecting group strategy is used for the carboxylic acid or alkyne, incomplete deprotection can lead to a mixed monolayer.Action: Ensure deprotection reactions go to completion. Verification: FTIR and XPS can confirm the removal of protecting groups.
Reaction of Carboxylic Acid with Substrate On silicon substrates, incomplete reaction of the carboxylic acid with the surface will result in a less dense SAM.Action: Optimize reaction conditions for ester or amide formation (e.g., pH, coupling agents).[4][13] Verification: ATR-FTIR can be used to monitor the disappearance of the carboxylic acid C=O stretch and the appearance of an ester or amide C=O stretch.

Experimental Protocols

Protocol 1: Standard Cleaning of Gold Substrates
  • Sonicate the gold-coated substrate in a series of solvents: acetone, isopropanol, and finally ethanol, for 10-15 minutes each.

  • Rinse thoroughly with deionized water between each solvent wash.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Immediately before use, treat the substrate with UV/Ozone for 15-20 minutes to remove any remaining organic contaminants.

Protocol 2: Formation of 11-bromoundec-10-ynoic Acid SAM on Gold

This protocol must be performed in an oxygen-free environment (e.g., a glovebox).

  • Prepare a 1 mM solution of 11-bromoundec-10-ynoic acid in anhydrous ethanol.

  • Place the freshly cleaned gold substrate in the solution.

  • Allow the self-assembly to proceed for 18-24 hours at a slightly elevated temperature, such as 60°C, which has been shown to improve the quality of alkyne SAMs.[1][2]

  • Remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.

  • Dry the substrate under a stream of inert gas.

Protocol 3: Characterization Techniques
Technique Purpose Expected Outcome for a High-Quality SAM
Contact Angle Goniometry To assess surface wettability and monolayer completeness.[3][14][15]A consistent and uniform contact angle across the surface.
X-ray Photoelectron Spectroscopy (XPS) To determine elemental composition and chemical states.[2][6][13][16]Presence of expected elements (C, O, Br, Au/Si) in the correct ratios. High-resolution scans should show the expected chemical environments.
Atomic Force Microscopy (AFM) To visualize surface morphology and coverage.[17][18][19]A smooth, uniform surface with low root-mean-square (RMS) roughness. Absence of pinholes or aggregates.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups and assess molecular ordering.Presence of characteristic vibrational modes for the alkyne, carboxylic acid, and alkyl chain. The position of the CH₂ stretching modes can indicate the degree of conformational order.[20]

Data Presentation

Table 1: Typical XPS Binding Energies for Verification

Element Orbital Expected Binding Energy (eV) Notes
C1s~285.0Aliphatic carbon
C1s~286.5C-Br
C1s~289.0O=C-OH[21]
O1s~532.5O=C-OH
Br3d~70-71C-Br
Au4f₇/₂~84.0Gold substrate
Si2p~99.0 (Si), ~103.0 (SiO₂)Silicon substrate

Note: These values are approximate and can shift slightly depending on the specific chemical environment and instrument calibration.[21]

Logical Relationship Diagram for SAM Quality Assessment:

Caption: Interrelation of characterization techniques for SAM quality.

References

  • Zaba, T., Noworolska, A., Bowers, C. M., Breiten, B., Whitesides, G. M., & Cyganik, P. (2014). Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate. Journal of the American Chemical Society, 136(34), 11918–11921. [Link]

  • Wang, S., Goronzy, D. P., Young, T. D., Wattanatorn, N., Stewart, L., Baše, T., & Weiss, P. S. (2016). Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on the Au{111} Surface through Substitution of 1-Decaboranethiolate. The Journal of Physical Chemistry C, 120(49), 28021–28028. [Link]

  • Dittmar, S., & Fritz, J. (2010). Simple coupling chemistry linking carboxyl-containing organic molecules to silicon oxide surfaces under acidic conditions. Langmuir, 26(19), 15333–15338. [Link]

  • Wang, S., Goronzy, D. P., Young, T. D., Wattanatorn, N., Stewart, L., Baše, T., & Weiss, P. S. (2016). Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on Au{111} Surface through Substitution of 1-Decaboranethiolate. ResearchGate. [Link]

  • Zaba, T., Noworolska, A., Bowers, C. M., Breiten, B., Whitesides, G. M., & Cyganik, P. (2014). Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111) Substrate. ResearchGate. [Link]

  • Kuykendall, D. W., & Zimmt, M. B. (2010). Terminal Alkynes as an Ink or Background SAM in Replacement Lithography: Adventitious versus Directed Replacement. Langmuir, 26(21), 16422–16429. [Link]

  • Zaba, T., Noworolska, A., Bowers, C. M., Breiten, B., Whitesides, G. M., & Cyganik, P. (2014). Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111) Substrate. Journal of the American Chemical Society, 136(34), 11918–11921. [Link]

  • Hartmann, N., E-mail, G. K., & E-mail, A. T. (2013). Formation of carboxy- and amide-terminated alkyl monolayers on Silicon(111) investigated by ATR-FTIR, XPS, and X-ray scattering: construction of photoswitchable surfaces. Langmuir, 29(40), 12519–12527. [Link]

  • van den Bogaert, B., Kumar, P., Gohy, J.-F., & S-S, P. (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. [Link]

  • Lee, T. R., & Z-Z, Z. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Langmuir, 19(8), 3323–3332. [Link]

  • Zaba, T., Noworolska, A., Bowers, C. M., Breiten, B., Whitesides, G. M., & Cyganik, P. (2014). Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111) Substrate. SciSpace. [Link]

  • Thomson, D., & Smith, A. D. (2016). Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates. Langmuir, 32(14), 3465–3472. [Link]

  • Kumar, A., & Gupta, S. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Inorganica Chimica Acta, 372(1), 1–20. [Link]

  • Lee, T. R., & Z-Z, Z. (2025). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. ResearchGate. [Link]

  • Zhang, Y., & Moradian-Oldak, J. (1999). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissu. Langmuir, 15(23), 8181–8186. [Link]

  • G-G, A., & E-E, J. (2025). Observation of topography inversion in atomic force microscopy of self-assembled monolayers. ResearchGate. [Link]

  • Vandenberg, E. T., & Vanderah, D. J. (2018). Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. Colloids and Surfaces B: Biointerfaces, 166, 103–110. [Link]

  • Wang, C., & Sun, W. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

  • Baiz, C. R., & Tokmakoff, A. (2016). Unraveling the dynamics and structure of functionalized self-assembled monolayers on gold using 2D IR spectroscopy and MD simulations. Proceedings of the National Academy of Sciences, 113(16), 4353–4358. [Link]

  • P-P, A., & G-G, R. (2023). Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. PMC. [Link]

  • Author, A. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]

  • M-M, J., & L-L, A. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PMC. [Link]

  • M-M, B., & Z-Z, Z. (2025). AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. ResearchGate. [Link]

  • S-S, G., & T-T, F. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]

  • S-S, M., & D-D, F. (n.d.). Atomic force microscopy for single molecule characterisation of protein aggregation. PMC. [Link]

  • Cirera, B., & E-mail, R. G. (2018). Bromine adatom promoted C-H bond activation in terminal alkynes at room temperature on Ag(111). Nanoscale, 10(18), 8507–8512. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION De-symmetrizing periodically grafted amphiphilic copolymers: Design, synthesis and generation of Janus. The Royal Society of Chemistry. [Link]

  • Author, A. (2020). Characterization of 11-MUA SAM formation on gold surfaces. ResearchGate. [Link]

  • Author, A. (n.d.). Self-Assembled Monolayers and Multilayers. University of Washington. [Link]

  • Jonkheijm, P., & J-J, J. (2013). Reactive self-assembled monolayers: from surface functionalization to gradient formation. Chemical Society Reviews, 42(21), 8444–8467. [Link]

  • Organic Syntheses. (n.d.). 10-undecynoic acid. Organic Syntheses. [Link]

  • University College London. (n.d.). An X-ray photoelectron spectroscopy study of ionic liquids based on a bridged dicationic moiety. UCL Discovery. [Link]

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]

  • Author, A. (n.d.). REVERSIBLE SELF-ASSEMBLED MONOLAYERS. Diva-portal.org. [Link]

  • Author, A. (2014). Analytical Chemistry Cumulative Exam: X-ray Photoelectron Spectroscopy (XPS). University of Notre Dame. [Link]

  • Physical Electronics. (n.d.). The Impact of the Scanning XPS Microprobe on Industrial Applications of X-ray Photoelectron Spectroscopy. Physical Electronics. [Link]

  • Author, A. (n.d.). Study of binary self-assembled monolayers of a novel anchoring thiol (11-mercaptoundecyl- N′,N″,N‴ -trimethylammonium) in the electron transfer with glucose oxidase enzyme. ResearchGate. [Link]

  • Quantum Chemistry Laboratory. (n.d.). Structure and growth of self-assembling monolayers. Quantum Chemistry Laboratory. [Link]

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Optimization

Technical Support Center: Purification of 11-bromoundec-10-ynoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 11-bromoundec-10-ynoic acid and its derivatives. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 11-bromoundec-10-ynoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile chemical building block. The unique combination of a terminal alkyne, a primary bromide, and a carboxylic acid presents specific challenges and opportunities in purification. This document provides in-depth troubleshooting advice and standardized protocols to help you achieve the highest possible purity for your compounds.

Section 1: Core Purification Principles

Derivatives of 11-bromoundec-10-ynoic acid are characterized by a long, nonpolar aliphatic chain and multiple reactive functional groups. This bifunctional nature dictates the primary purification strategies. The three main techniques you will rely on are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. By converting the acid into its water-soluble carboxylate salt with a mild base, it can be separated from neutral or basic impurities that remain in an organic solvent.[1][2] This should often be your first purification step.

  • Crystallization: For solid derivatives, crystallization is a powerful method for achieving high purity.[3][4] The challenge with long-chain fatty acids is their tendency to "oil out" or form polymorphs, which requires careful solvent selection and controlled cooling.[5]

  • Flash Column Chromatography: This is the most versatile technique for separating complex mixtures or purifying compounds that are oils or resistant to crystallization.[6][7] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a mobile phase.[8]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 11-bromoundec-10-ynoic acid derivatives in a question-and-answer format.

Acid-Base Extraction Issues

Q: After adding a base like sodium bicarbonate, my compound isn't moving into the aqueous layer. What's going wrong?

A: This issue typically stems from insufficient polarity change or incorrect pH. Here’s how to troubleshoot:

  • Cause 1: Insufficient Deprotonation. The pKa of a long-chain carboxylic acid is around 4.8. While sodium bicarbonate (NaHCO₃) is usually sufficient, a derivative with electron-withdrawing groups near the carboxylate could make it a weaker acid, requiring a stronger base.

    • Solution: First, ensure you have used at least a stoichiometric equivalent of base. If that fails, consider using a stronger base like sodium carbonate (Na₂CO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Caution: Using a strong base like NaOH can cause hydrolysis if your derivative is an ester.[9]

  • Cause 2: High Lipophilicity. The long C11 chain makes the molecule highly nonpolar. Even as a salt, its solubility in the aqueous phase might be limited.

    • Solution: Try adding a co-solvent like tetrahydrofuran (THF) or methanol to the mixture to increase the solubility of the salt in the aqueous phase. You can also perform the extraction at a slightly elevated temperature (e.g., 30-40°C), but be mindful of solvent volatility.

Q: I've formed a persistent emulsion between the organic and aqueous layers during extraction. How can I break it?

A: Emulsions are common with long-chain molecules that have surfactant-like properties. The goal is to disrupt the stable interface between the two layers.

  • Step 1: Add Brine. The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often destabilizes the emulsion.

  • Step 2: Gentle Agitation & Patience. Gently swirl or rock the separatory funnel instead of shaking vigorously. Sometimes, simply letting the mixture stand for 10-30 minutes is enough for the layers to separate.

  • Step 3: Filtration. For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The Celite helps to break up the microscopic droplets.

  • Step 4: Centrifugation. If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.

G start Emulsion Formed brine Add Saturated NaCl (Brine) start->brine stand Let Mixture Stand (10-30 min) brine->stand  If not resolved proceed Proceed with Separation brine->proceed Resolved celite Filter through Celite® stand->celite  If not resolved stand->proceed Resolved centrifuge Centrifuge Mixture celite->centrifuge  If not resolved celite->proceed Resolved centrifuge->proceed Resolved

Caption: Decision tree for breaking emulsions.

Q: I re-acidified the basic aqueous extract, but my product separated as a sticky oil instead of a solid precipitate. What should I do?

A: This phenomenon, known as "oiling out," is very common for long-chain fatty acids and indicates that the melting point of your compound is near or below the current temperature, or that it is forming a supersaturated solution.[3]

  • Solution 1: Re-extract into an Organic Solvent. Instead of filtering, extract the "oiled out" product back into a fresh portion of an organic solvent like diethyl ether or dichloromethane. You can then dry this organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover your product. This is often the most practical solution.

  • Solution 2: Induce Crystallization. Transfer the mixture to an Erlenmeyer flask and try to induce crystallization by:

    • Scratching: Vigorously scratch the inside of the flask at the surface of the oil with a glass rod.[10]

    • Seeding: Add a tiny crystal of the pure compound if you have it.[10]

    • Cooling: Place the flask in an ice bath to lower the temperature well below the compound's melting point.

Crystallization Challenges

Q: My recovery from crystallization is very low. What are the most likely causes?

A: Low recovery is a frustrating but solvable problem. The most common culprits are using too much solvent or choosing the wrong solvent.

  • Cause 1: Excessive Solvent. The goal of crystallization is to use the minimum amount of hot solvent to fully dissolve the compound.[3] Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it on a steam bath or with a gentle stream of nitrogen gas to re-saturate the solution before cooling again.

  • Cause 2: Inappropriate Solvent Choice. An ideal crystallization solvent dissolves the compound when hot but not when cold.[3] If the compound is too soluble at room temperature, recovery will be poor.

    • Solution: You may need to switch to a less polar solvent or use a binary solvent system. For example, if your compound is highly soluble in hot ethyl acetate, you could add a non-polar solvent like hexanes (in which the compound is poorly soluble) to the hot solution until it just starts to become cloudy (the cloud point), then add a drop or two of ethyl acetate to redissolve, and then cool.

  • Cause 3: Premature Crystallization. If crystals form too early during a hot filtration step (to remove insoluble impurities), significant product can be lost on the filter paper.[10]

    • Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of hot solvent (~5-10%) before filtering to ensure the compound stays in solution.

Q: The crystals formed immediately as a fine powder when I removed the flask from the heat. Are they pure?

A: Probably not. Rapid precipitation, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of crystallization.[10] Slow, controlled crystal growth is essential for high purity.

  • Solution: Re-heat the flask to redissolve the solid. Add a small amount of additional solvent (10-15% more) to slightly decrease the saturation.[10] Then, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface by a few paper towels. Once it has reached room temperature, you can then move it to an ice bath to maximize recovery.

Flash Chromatography Problems

Q: My compound is streaking or "tailing" badly on the TLC plate and the column. What does this mean and how do I fix it?

A: Tailing is often caused by the acidic nature of the silica gel interacting with the carboxylic acid group of your molecule. The polar acid group adsorbs very strongly to the silica, leading to poor elution and broad, streaky bands.

  • Solution 1: Add Acetic Acid to the Eluent. Add a small amount of acetic acid (typically 0.5-1%) to your mobile phase (e.g., hexanes/ethyl acetate). The acetic acid will protonate the silica surface and compete for binding sites, allowing your compound to elute more cleanly and form a tighter band.

  • Solution 2: Protect the Carboxylic Acid. If tailing is severe, consider temporarily protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The neutral ester will behave much better on silica gel. You can then deprotect it after purification.

  • Solution 3: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18), though this will require developing a new solvent system.[8]

Q: My derivative is acid-sensitive and appears to be decomposing on the silica gel column. What are my options?

A: Silica gel is inherently acidic and can catalyze the decomposition of certain functional groups.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the silica gel before running the column. Prepare a slurry of your silica gel in your chosen eluent that contains 1-3% triethylamine.[11] Pack the column with this slurry and flush with one to two column volumes of the same solvent system. This deactivates the acidic sites. You can then run the chromatography as usual.[11]

  • Solution 2: Use an Alternative Stationary Phase. As mentioned above, neutral alumina or Florisil® can be excellent alternatives for acid-sensitive compounds.

Problem Common Cause Primary Solution Alternative Solution
Streaking on Column Strong interaction of carboxylic acid with acidic silica gel.Add 0.5-1% acetic acid to the eluent.Use a neutral stationary phase like alumina.
Low Recovery Too much solvent used during crystallization.Evaporate excess solvent and re-cool.Re-extract product from the mother liquor.
"Oiling Out" Low melting point or supersaturation.Re-extract the oil into an organic solvent.Induce crystallization by scratching/seeding/cooling.
Emulsion Formation Surfactant-like properties of the molecule.Add saturated NaCl (brine) solution.Filter the mixture through Celite®.
Decomposition on Column Acid-sensitivity of a derivative functional group.Deactivate silica with triethylamine.Use a non-acidic stationary phase (e.g., alumina).
Table 1: Summary of Common Purification Troubleshooting Scenarios.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification strategy for a new derivative of 11-bromoundec-10-ynoic acid?

A: A multi-step approach is usually most effective. The following workflow is a robust starting point for most derivatives.

G start Crude Reaction Mixture extraction Acid-Base Extraction (to isolate acidic components) start->extraction analysis1 Analyze purity (TLC, NMR) extraction->analysis1 solid_check Is product a solid? analysis1->solid_check Purity < 95% end Pure Product analysis1->end Purity > 95% cryst Crystallization solid_check->cryst Yes chrom Flash Chromatography solid_check->chrom No (Oil) analysis2 Analyze purity cryst->analysis2 analysis2->chrom Purity < 95% analysis2->end Purity > 95% chrom->end

Caption: General purification workflow for derivatives.

  • Work-up/Extraction: Begin with an acid-base extraction to separate your acidic product from any neutral or basic starting materials or byproducts.[12]

  • Crystallization: If the isolated crude product is a solid, attempt a crystallization from a suitable solvent system. This is the most efficient way to remove large quantities of impurities.

  • Chromatography: If the product is an oil, or if crystallization fails to achieve the desired purity, use flash column chromatography as the final polishing step.

Q: How do I choose the right solvent for crystallization?

A: The principle is "like dissolves like," but you want this to be true only at high temperatures.

  • Small-Scale Testing: Place ~20-30 mg of your crude solid in a small test tube.

  • Add Solvent: Add a non-polar solvent (e.g., hexanes) dropwise at room temperature. If it dissolves, that solvent is unsuitable. If it doesn't, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good candidate solvent.

  • Test a Polar Solvent: Repeat the process with a more polar solvent (e.g., ethyl acetate or acetone). If the compound is very soluble even at room temperature, it may be a good "solvent" in a binary (two-solvent) system, paired with a "non-solvent" like hexanes.[3]

Q: What are the key safety considerations?

A: Always consult the Safety Data Sheet (SDS) for all chemicals. Key hazards include:

  • 11-bromoundec-10-ynoic acid: Can be corrosive and an irritant. Avoid inhalation and skin contact.

  • Solvents: Many organic solvents (diethyl ether, hexanes, dichloromethane) are flammable and/or toxic. Always work in a well-ventilated chemical fume hood and away from ignition sources.

  • Reagents: Acids (HCl) and bases (NaOH) are corrosive. Brominating agents can be highly toxic and reactive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Section 4: Key Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is for isolating an acidic derivative from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 5-10 mL per gram of crude material) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2-3 one or two more times, combining all aqueous extracts. This ensures complete extraction of the acidic product.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH < 2, check with pH paper). Your product should precipitate out.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and air-dry.

    • If the product oils out: Extract the product into a fresh portion of organic solvent (e.g., 3 x 25 mL of diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Standard Recrystallization
  • Solvent Selection: Choose an appropriate solvent or binary solvent system based on small-scale tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill about 1/3 to 1/2 of it). Add the minimum amount of hot solvent needed to completely dissolve the solid. This should be done on a steam bath or hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven can be used for final drying if the compound is stable.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]

  • IntechOpen. (n.d.). Advances in Lipids Crystallization Technology. The Chem Connections Homepage. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of stabilization and fatty acids chain length on the crystallization behavior of interesterified blends during storage. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • A-Z of Chemistry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION De-symmetrizing periodically grafted amphiphilic copolymers: Design, synthesis and generation of Janus. Retrieved from [Link]

  • PMC. (2024, April 18). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor.
  • Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • ACS Publications. (2020, June 18). Quantitative Phase Analysis of Complex Fats during Crystallization. Retrieved from [Link]

  • Patsnap Eureka. (2012, July 4). Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Fatty Acid Chain Length on the Crystallization Behavior of Trans-free Margarine Basestocks during Storage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization, antimicrobial and anti-biofilm activity of a new class of 11-bromoundecanoic acid-based betaines. Request PDF. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 10-undecynoic acid. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

Troubleshooting

strategies to avoid polymerization during 11-bromoundec-10-ynoic acid reactions

This guide serves as a specialized Technical Support Center for researchers working with 11-bromoundec-10-ynoic acid (CAS 13030-63-2) . The content is structured to address the high reactivity of the 1-bromoalkyne motif,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 11-bromoundec-10-ynoic acid (CAS 13030-63-2) .

The content is structured to address the high reactivity of the 1-bromoalkyne motif, which is prone to exothermic polymerization, decomposition, and Cadiot-Chodkiewicz self-coupling if mishandled.

Status: Active | Topic: Polymerization Avoidance & Stability Control

Module 1: Critical Handling & Storage (Pre-Reaction)

Q: I just received my shipment. Why is the compound stored on dry ice, and how should I keep it?

A: 11-bromoundec-10-ynoic acid contains a 1-bromoalkyne functionality. Unlike simple internal alkynes, the terminal bromine weakens the C≡C bond, making it susceptible to radical polymerization and thermal decomposition .

  • Immediate Action: Store at -20°C or lower .

  • Light Protection: The C-Br bond is photolabile. Exposure to UV or ambient blue light can generate bromine radicals (

    
    ), initiating a chain-reaction polymerization that turns the white/pale yellow solid into a dark tar. Always use amber vials  or wrap containers in foil.
    
  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can promote radical formation.

Q: Can I use metal spatulas to weigh this compound?

A: Avoid if possible. 1-bromoalkynes are sensitive to transition metals (Cu, Fe, Ni), which can catalyze cross-linking or homocoupling (dimerization) .

  • Best Practice: Use porcelain, glass, or Teflon-coated spatulas.

  • Reasoning: Trace iron from scratched stainless steel can act as a single-electron transfer (SET) catalyst, lowering the activation energy for polymerization.

Module 2: Reaction Optimization (During Experiment)

Q: My reaction mixture turned black and viscous within minutes. What happened?

A: You likely triggered rapid exothermic polymerization . This is often caused by three factors:

  • Concentration Effect: Running reactions too concentrated (>0.5 M) increases the frequency of intermolecular collisions between alkyne units.

  • Thermal Runaway: 1-bromoalkynes can decompose above 50–60°C. If your reaction exotherms, it creates a positive feedback loop.

  • Base-Mediated Self-Coupling: If you are using a base (e.g., for carboxylic acid activation), you may have inadvertently triggered a Cadiot-Chodkiewicz-type homocoupling , forming unstable diynes that polymerize.

Troubleshooting Protocol:

  • Dilution: Maintain reaction concentrations below 0.1 M .

  • Temperature: Keep the internal temperature below 25°C . Use an ice bath during reagent addition.

  • Radical Scavengers: If the reaction mechanism permits, add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol% to arrest radical propagation.

Q: Does the carboxylic acid group need protection?

A: Yes, highly recommended. The free carboxylic acid (C1) can act as a proton source or nucleophile, complicating the chemistry of the bromoalkyne (C11).

  • Strategy: Convert to a methyl or tert-butyl ester before manipulating the bromoalkyne end, if synthetic routes allow. This prevents intramolecular cyclization or acid-catalyzed degradation of the alkyne.

Q: I need to remove the solvent. Can I use a rotovap?

A: Proceed with extreme caution. Concentrating 1-bromoalkynes to dryness is the #1 cause of polymerization.

  • Rule of Thumb: Never concentrate to a "dry oil." Always leave a small amount of solvent or immediately redissolve in the next solvent.

  • Bath Temp: Do not exceed 30°C .

  • Vacuum: Use high vacuum to remove solvent at low temperatures, rather than heating the flask.

Module 3: Purification & Isolation

Q: The compound decomposes on silica gel. How do I purify it?

A: 1-bromoalkynes are often acid-sensitive. Standard silica gel is slightly acidic (


), which can protonate the alkyne-complex or catalyze halogen migration.
  • Solution 1: Use Neutral Alumina or Triethylamine-buffered Silica (add 1%

    
     to the eluent).
    
  • Solution 2: Avoid column chromatography if possible. Recrystallization from non-polar solvents (e.g., cold pentane/hexanes) is preferred for stability.

Q: What solvents are compatible?

A: See the compatibility matrix below.

Solvent ClassRecommendationNotes
Chlorinated (DCM, CHCl3) Recommended Excellent solubility; low boiling point allows removal without high heat.
Ethers (THF, Et2O) Use with Caution THF can form peroxides, which initiate polymerization. Use freshly distilled or inhibited THF.
Alcohols (MeOH, EtOH) Avoid Nucleophilic attack on the bromoalkyne is possible; transesterification risk if esterified.
Alkanes (Hexane, Pentane) Good Poor solubility for the acid, but good for precipitation/crystallization.
Amines (DMF, Pyridine) High Risk Basic amines can trigger self-coupling or dehydrobromination.

Visualizing the Polymerization Risk

The following diagrams illustrate the decision pathways to avoid polymerization and the chemical mechanisms at play.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Issue: Reaction Mixture darkening/tarring CheckConc Check Concentration (Is it > 0.1 M?) Start->CheckConc Dilute Action: Dilute to < 0.1 M CheckConc->Dilute Yes CheckTemp Check Temperature (Is it > 30°C?) CheckConc->CheckTemp No Cool Action: Cool to 0°C Add Radical Inhibitor (BHT) CheckTemp->Cool Yes CheckLight Check Light Exposure (Clear glassware?) CheckTemp->CheckLight No Darkness Action: Wrap in Foil Use Amber Glass CheckLight->Darkness Yes CheckBase Check Reagents (Strong Base/Metal present?) CheckLight->CheckBase No Buffer Action: Buffer pH Remove Metals CheckBase->Buffer Yes

Caption: Step-by-step logic to identify and halt polymerization triggers during experimentation.

Diagram 2: Mechanistic Pathways

Mechanism cluster_poly Path A: Polymerization (Avoid) cluster_desired Path B: Desired Reaction Substrate 11-bromoundec-10-ynoic acid Radical Br• Radical Formation (Light/Heat) Substrate->Radical UV / Heat Coupling Controlled Coupling (e.g., Cadiot-Chodkiewicz) Substrate->Coupling Catalyst + Partner (Low Temp) Polymer Black Tar (Poly-bromoalkyne) Radical->Polymer Chain Propagation Product Target Molecule Coupling->Product

Caption: Divergent pathways showing how energy input (UV/Heat) leads to radical polymerization vs. controlled synthesis.

References

  • BenchChem. (2025).[1] Handling and safety precautions for 1-bromo-1-propyne (Analogous 1-bromoalkyne handling). Retrieved from

  • Sigma-Aldrich. (n.d.). 11-Bromo-undec-10-ynoic acid Product Information. Retrieved from

  • Wang, S., et al. (2011).[2] Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes.[2] Synthesis.[3][4][5][6][7][8] Retrieved from

  • Wu, B., et al. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. Retrieved from

  • He, X., et al. (2022).[8] Transition-Metal-Free Polymerization of Bromoalkynes and Phenols.[9] Macromolecules.[5][9] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 11-Bromoundec-10-ynoic Acid

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and verification of 11-bromoundec-10-ynoic acid. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and verification of 11-bromoundec-10-ynoic acid. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and presents supporting data to ensure scientific integrity.

Introduction

11-Bromoundec-10-ynoic acid is a bifunctional molecule of significant interest in chemical synthesis, particularly as a linker in bioconjugation and a building block in "click chemistry" applications. Its structure incorporates a terminal bromoalkyne and a carboxylic acid, separated by a long alkyl chain. Accurate structural confirmation is paramount to guarantee the desired reactivity and purity for downstream applications. This guide details the orthogonal and complementary analytical workflows of NMR and MS, which together provide an unambiguous characterization of the molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

Principle of NMR

NMR operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can induce transitions between these levels. The specific frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus, which is influenced by neighboring atoms. This sensitivity is what allows us to map the molecular structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is critical for acquiring high-quality NMR data. The choices made during sample preparation directly impact spectral resolution and signal-to-noise.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 11-bromoundec-10-ynoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2] Greater sample concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][4]

    • Causality: CDCl₃ is an excellent choice as it readily dissolves the moderately polar molecule, and its residual proton signal at ~7.26 ppm does not typically interfere with the analyte's signals. Deuterated solvents are essential to avoid a large, overwhelming solvent signal in ¹H NMR and to provide a deuterium signal for the spectrometer's field-frequency lock.[5]

  • Dissolution & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3] Homogeneous, particle-free samples are crucial for proper magnetic field shimming, which leads to sharp, well-resolved peaks.[4]

  • Acquisition: Place the capped and labeled NMR tube into the spectrometer. Acquire spectra on a 400 MHz or 500 MHz instrument. Standard acquisition parameters for ¹H (e.g., 16-32 scans) and ¹³C (e.g., 1024-2048 scans) are typically sufficient.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton map of the molecule. The structure of 11-bromoundec-10-ynoic acid predicts several distinct signals.

  • -COOH (Carboxylic Acid Proton): This proton is highly deshielded and typically appears as a very broad singlet between 10-12 ppm. Due to its acidic nature and potential for hydrogen exchange with trace water, this peak is often broad and may not be reliably observed.[6]

  • -CH₂-COOH (Alpha to Carboxyl): These two protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. They are expected to appear as a triplet around 2.35 ppm, split by the neighboring CH₂ group.

  • -CH₂-C≡C- (Alpha to Alkyne): These two protons are adjacent to the alkyne and are expected to resonate as a triplet around 2.2-2.4 ppm.

  • -(CH₂)₆- (Alkyl Chain): The 12 protons of the central alkyl chain will overlap, creating a large, complex multiplet in the upfield region, typically between 1.2-1.7 ppm.[7]

  • -C≡C-Br (Bromoalkyne): This molecule does not have a proton directly on the alkyne, so no signal is expected in the typical acetylenic proton region (~2-3 ppm).[8]

Table 1: Predicted ¹H NMR Chemical Shifts for 11-Bromoundec-10-ynoic Acid in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH 10.0 - 12.0 broad singlet 1H
-CH₂-COOH ~ 2.35 triplet 2H
-CH₂-C≡C- ~ 2.2 - 2.4 triplet 2H
-CH₂-CH₂-COOH ~ 1.63 multiplet 2H

| -(CH₂)₆- | ~ 1.2 - 1.5 | multiplet | 10H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

  • -COOH (Carbonyl Carbon): The carboxylic acid carbon is highly deshielded and appears far downfield, typically around 179-180 ppm.

  • Br-C≡C- and Br-C≡C- (Alkyne Carbons): The two sp-hybridized carbons of the bromoalkyne are key structural markers. The carbon bonded to the bromine (C11) is expected around 40-50 ppm, while the adjacent alkyne carbon (C10) is expected around 80-85 ppm.

  • -CH₂- groups (Alkyl Chain): The various methylene carbons of the long alkyl chain will appear in the 24-34 ppm range. The carbon alpha to the carboxyl group is typically around 34 ppm, while the carbon alpha to the alkyne is around 19 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 11-Bromoundec-10-ynoic Acid in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH ~ 179.5
Br-C ≡C- ~ 80.8
Br-C≡C - ~ 43.9
C H₂-COOH ~ 34.1

| -(C H₂)₈- | 18.9 - 29.4 (multiple signals) |

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 11-bromoundec-10-ynoic acid, high-resolution mass spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight (confirming the elemental formula) and the characteristic isotopic pattern of bromine.

Principle of Electrospray Ionization (ESI) MS

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids. The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For carboxylic acids, ESI is typically performed in negative ion mode, as they readily lose a proton to form a stable [M-H]⁻ anion.[9][10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle in negative ion mode.

  • Mass Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

Data Interpretation: A Self-Validating System

The presence of a bromine atom provides a definitive and self-validating signature in the mass spectrum.

  • Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[11] This means any ion containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[12][13] Observing this pattern is unequivocal proof of the presence of a single bromine atom.

  • High-Resolution Mass: HRMS measures the m/z value to several decimal places, allowing for the calculation of the elemental formula. This provides an orthogonal confirmation of the compound's identity.

Table 3: Predicted HRMS Data for 11-Bromoundec-10-ynoic Acid

Ion Species Calculated Exact Mass (m/z) Description Expected Intensity Ratio
[C₁₁H₁₆⁷⁹BrO₂]⁻ 259.0335 [M-H]⁻ ion with ⁷⁹Br ~100%

| [C₁₁H₁₆⁸¹BrO₂]⁻ | 261.0315 | [M-H]⁻ ion with ⁸¹Br | ~98% |

Failure to observe the M and M+2 peaks in a ~1:1 ratio would immediately indicate that the compound is not the desired brominated product.[11][12]

Section 3: Visualization and Workflow

Visualizing the structure and the analytical process helps in understanding the synergy between the techniques.

cluster_structure Molecular Structure C11 Br-C₁₁≡C₁₀-(CH₂)₈-C₁OOH

Caption: Structure of 11-bromoundec-10-ynoic acid.

Sample Sample of 11-Bromoundec-10-ynoic Acid Prep_NMR Dissolve in CDCl₃ Filter into NMR Tube Sample->Prep_NMR NMR Path Prep_MS Dissolve in MeOH Dilute Sample Sample->Prep_MS MS Path Acquire_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze Chemical Shifts, Integration & Coupling Acquire_NMR->Analyze_NMR Result_NMR Confirm Carbon-Hydrogen Framework & Connectivity Analyze_NMR->Result_NMR Conclusion Unambiguous Structural Characterization Result_NMR->Conclusion Acquire_MS Acquire HRMS Data (Negative ESI Mode) Prep_MS->Acquire_MS Analyze_MS Analyze Exact Mass & Bromine Isotope Pattern Acquire_MS->Analyze_MS Result_MS Confirm Elemental Formula & Presence of Bromine Analyze_MS->Result_MS Result_MS->Conclusion

Caption: Integrated analytical workflow for compound characterization.

Conclusion

The structural characterization of 11-bromoundec-10-ynoic acid is robustly achieved through the complementary use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, functional group placement, and atom connectivity. Simultaneously, high-resolution mass spectrometry provides an exact molecular formula and, critically, the unmistakable 1:1 isotopic signature of a single bromine atom. This dual-pronged, self-validating approach provides the highest level of confidence in the compound's identity and purity, ensuring its suitability for high-stakes applications in research and development.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • University of York, Department of Chemistry. Preparing an NMR sample. [Link]

  • University of Ottawa, NMR Facility. How to make an NMR sample. [Link]

  • Yoshida, H., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry. [Link]

  • Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

  • Canadian Science Publishing. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. [Link]

  • LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. [Link]

  • University of Calgary, Department of Chemistry. Ch13 - Mass Spectroscopy. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for -. [Link]

  • Waters Corporation. Mass and the Mass Spectrum. [Link]

  • eScholarship, University of California. Enzymatic Halogenation of Terminal Alkynes. [Link]

  • ACS Publications. Conversion of Bromoalkenes into Alkynes by Wet Tetra-n-butylammonium Fluoride. [Link]

  • College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • National Center for Biotechnology Information. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • Doc Brown's Chemistry. organic mass spectrometry analysis m/z values. [Link]

  • NIST WebBook. 11-Bromoundecanoic acid. [Link]

  • National Center for Biotechnology Information. Structural characterization and differentiation of isomeric omega-bromoalkoxy derivatives of (E)-chalcone by means of mass spectrometry. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

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Comparative

The Versatility of 11-Bromoundec-10-ynoic Acid as a Heterobifunctional Crosslinking Agent: A Comparative Guide

In the intricate world of drug development and proteomics, the ability to covalently link biomolecules with precision and stability is paramount. This guide provides an in-depth evaluation of 11-bromoundec-10-ynoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and proteomics, the ability to covalently link biomolecules with precision and stability is paramount. This guide provides an in-depth evaluation of 11-bromoundec-10-ynoic acid, a heterobifunctional crosslinking agent with significant potential in bioconjugation. We will explore its mechanism of action, compare its performance with alternative crosslinking strategies, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction to Heterobifunctional Crosslinking

Heterobifunctional crosslinkers are indispensable tools in the modern life scientist's arsenal.[1][] These reagents possess two distinct reactive moieties, allowing for a controlled, stepwise conjugation of two different biomolecules.[1][] This sequential approach minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers.[3] The applications of heterobifunctional crosslinkers are vast, ranging from the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the stabilization of protein-protein interactions for structural studies.[4][5]

11-bromoundec-10-ynoic acid is a prime example of a heterobifunctional crosslinker, featuring a terminal alkyne and a primary alkyl bromide. This unique combination of reactive groups allows for orthogonal ligation strategies, primarily leveraging the power of "click chemistry" and nucleophilic substitution.

11-Bromoundec-10-ynoic Acid: A Dual-Action Crosslinker

The efficacy of 11-bromoundec-10-ynoic acid lies in its two distinct reactive ends, connected by a long, flexible 11-carbon spacer. This extended spacer arm can be advantageous in overcoming steric hindrance when crosslinking large biomolecules.[6][7]

The Terminal Alkyne: A Gateway to Click Chemistry

The terminal alkyne group is the cornerstone of this crosslinker's utility, enabling its participation in one of the most efficient and bioorthogonal ligation reactions: the azide-alkyne cycloaddition.[8] This reaction, often referred to as "click chemistry," is characterized by its high yield, specificity, and compatibility with biological systems. There are two primary modalities of the azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction proceeds rapidly under mild, aqueous conditions, forming a stable 1,4-disubstituted triazole linkage.[9][10] The use of a copper(I) catalyst is essential for the reaction's speed and regiospecificity.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, such as live-cell imaging, SPAAC offers a metal-free alternative.[11] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[11]

The Bromo Alkane: A Handle for Nucleophilic Substitution

The terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions. While less specific than click chemistry, the alkyl bromide can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the imidazole group of histidine.[12][13] The reactivity of the C-Br bond is greater than that of a C-Cl bond, making it a more effective leaving group in these substitutions.[14] However, it is important to note that this reaction is generally less efficient and requires more stringent conditions compared to the azide-alkyne cycloaddition.

Comparative Analysis with Alternative Crosslinking Agents

The selection of a crosslinking agent is a critical decision in any bioconjugation strategy. Here, we compare 11-bromoundec-10-ynoic acid with other commonly used heterobifunctional crosslinkers.

Crosslinker ClassReactive GroupsSpacer Arm Length (Å)Key AdvantagesKey Disadvantages
11-Bromoundec-10-ynoic Acid Terminal Alkyne, Alkyl Bromide~15-17Orthogonal reactivity, long spacer armLower reactivity of alkyl bromide, potential for side reactions with the bromide
NHS-Ester/Maleimide (e.g., SMCC) N-hydroxysuccinimide Ester, Maleimide8.3 - 11.6High reactivity and specificity, well-established protocolsPotential for hydrolysis of NHS-ester, maleimide reactivity with thiols can be reversible
NHS-Ester/Azide N-hydroxysuccinimide Ester, AzideVariableEnables click chemistry, high specificityPotential for hydrolysis of NHS-ester
Hydrazide/Maleimide Hydrazide, MaleimideVariableReacts with carbonyls (aldehydes/ketones), specificRequires oxidation of carbohydrates to generate carbonyls
Photoreactive (e.g., Aryl Azide) Amine- or Sulfhydryl-reactive group, Aryl AzideVariableCan crosslink non-specifically to any C-H bond upon UV activationLow reaction efficiency, potential for photo-damage to biomolecules

Table 1: Comparison of Heterobifunctional Crosslinking Agents.

Experimental Data and Performance Evaluation

While direct, quantitative performance data for 11-bromoundec-10-ynoic acid as a crosslinking agent is not extensively available in the literature, we can infer its potential efficacy based on studies of similar long-chain alkyne-containing crosslinkers. The efficiency of the click chemistry reaction is well-documented, with reaction rates for CuAAC being exceptionally high.[15] The stability of the resulting triazole ring is also a significant advantage, as it is resistant to hydrolysis and enzymatic degradation.[15]

The reactivity of the alkyl bromide moiety is expected to be lower than that of more activated functional groups like NHS-esters or maleimides.[16] Successful crosslinking via this group would likely require optimization of reaction conditions, such as pH and temperature, and may be best suited for applications where a slower, more controlled reaction is desired.

Experimental Protocols

The following are generalized protocols for the use of an alkyne-containing crosslinker like 11-bromoundec-10-ynoic acid in a two-step bioconjugation strategy.

Protocol 1: Two-Step Crosslinking via CuAAC

This protocol describes the conjugation of two proteins (Protein A and Protein B) using an alkyne-bromo crosslinker. Protein A will be modified with the crosslinker via its bromo- moiety, and Protein B will be modified with an azide. The two modified proteins will then be crosslinked using CuAAC.

Diagram 1: Two-Step Crosslinking Workflow

G cluster_0 Step 1: Modification of Protein A cluster_1 Step 2: Modification of Protein B cluster_2 Step 3: CuAAC Crosslinking A1 Protein A A3 Alkyne-Modified Protein A A1->A3 Nucleophilic Substitution A2 11-Bromoundec-10-ynoic Acid A2->A3 B1 Protein B B3 Azide-Modified Protein B B1->B3 Amine Reaction B2 Azide-NHS Ester B2->B3 C1 Alkyne-Modified Protein A C3 Crosslinked Protein A-B Conjugate C1->C3 Cu(I), Ligand C2 Azide-Modified Protein B C2->C3

Sources

Validation

A Comparative Guide to the Synthesis of Bromoalkynoic Acids for Researchers and Drug Development Professionals

Bromoalkynoic acids are invaluable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Their unique combination of a reactive bromine atom and a versatile alkynoi...

Author: BenchChem Technical Support Team. Date: February 2026

Bromoalkynoic acids are invaluable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Their unique combination of a reactive bromine atom and a versatile alkynoic acid moiety allows for a wide range of subsequent chemical modifications, making them key intermediates in the synthesis of complex molecular architectures. This guide provides a comparative analysis of the primary methods for synthesizing bromoalkynoic acids, with a focus on the underlying chemical principles, practical experimental considerations, and the relative advantages and disadvantages of each approach.

Synthesis of α-Bromoalkanoic Acids

The introduction of a bromine atom at the α-position to a carboxylic acid is a fundamental transformation in organic chemistry. Two classical and widely employed methods for this purpose are the Hell-Volhard-Zelinsky reaction and the malonic ester synthesis.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust and time-tested method for the selective α-bromination of carboxylic acids.[1][2][3][4] The reaction is particularly valued for its directness and applicability to a wide range of carboxylic acids possessing at least one α-hydrogen.[5]

The HVZ reaction proceeds through a multi-step mechanism that begins with the in-situ formation of an acyl bromide.[2][3][6] This initial step is crucial because carboxylic acids themselves do not readily enolize due to the acidity of the carboxyl proton.[1] The conversion to the more reactive acyl bromide is typically achieved using a catalytic amount of phosphorus tribromide (PBr₃), which can be added directly or generated in situ from red phosphorus and bromine.[6][7]

The resulting acyl bromide exists in equilibrium with its enol tautomer.[1][3] This enol is sufficiently nucleophilic to react with bromine in an electrophilic α-substitution reaction, yielding the α-bromo acyl bromide.[6] The final step involves the hydrolysis of the α-bromo acyl bromide to afford the desired α-bromoalkanoic acid.[6]

The choice of reagents is critical to the success of the reaction. Bromine is the halogenating agent, and a catalytic amount of phosphorus or PBr₃ is essential to initiate the conversion to the acyl bromide. The reaction is often performed neat or in an inert solvent like carbon tetrachloride or dichloromethane.

Experimental Workflow: Hell-Volhard-Zelinsky Reaction

HVZ_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Carboxylic Acid + PBr3 (cat.) Add_Br2 Slow addition of Br2 Start->Add_Br2 Inert atmosphere Heat Heat (50-100 °C) Add_Br2->Heat Monitor Monitor reaction Heat->Monitor Hydrolysis Hydrolysis (H2O) Monitor->Hydrolysis Reaction complete Extraction Extraction Hydrolysis->Extraction Purification Purification (Distillation/Recrystallization) Extraction->Purification Product Product Purification->Product α-Bromoalkanoic Acid MalonicEster Start Diethyl Malonate Deprotonation Deprotonation (e.g., NaOEt) Start->Deprotonation Enolate Malonate Enolate Deprotonation->Enolate Bromination Bromination (e.g., NBS) Enolate->Bromination BromoEster α-Bromo Malonic Ester Bromination->BromoEster Hydrolysis Hydrolysis (Acid/Base) BromoEster->Hydrolysis Diacid α-Bromo Malonic Acid Hydrolysis->Diacid Decarboxylation Decarboxylation (Heat) Diacid->Decarboxylation Product α-Bromoalkanoic Acid Decarboxylation->Product

Caption: Key steps in the malonic ester synthesis of α-bromoalkanoic acids.

Advantages Disadvantages
Milder reaction conditions compared to HVZ.Multi-step synthesis.
High yields and purity of products.Potential for side reactions if not carefully controlled.
Good functional group tolerance.Requires the use of a stoichiometric amount of base.
Avoids the use of elemental bromine and phosphorus halides.

Synthesis of β-Bromoalkanoic Acids

The synthesis of β-bromoalkanoic acids typically involves the addition of a bromine source across the double bond of an α,β-unsaturated carboxylic acid.

Hydrobromination of α,β-Unsaturated Carboxylic Acids

The most direct method for the synthesis of β-bromoalkanoic acids is the addition of hydrogen bromide (HBr) across the carbon-carbon double bond of an α,β-unsaturated carboxylic acid. [8]

This reaction proceeds via an electrophilic addition mechanism. The π-electrons of the alkene attack the electrophilic hydrogen of HBr, leading to the formation of a carbocation intermediate. The bromide ion then acts as a nucleophile, attacking the carbocation to form the β-bromoalkanoic acid. The regioselectivity of the addition follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the double bond. However, in the case of α,β-unsaturated carbonyl compounds, the electron-withdrawing nature of the carbonyl group directs the bromine to the β-position.

Experimental Workflow: Hydrobromination of Acrylic Acid

Hydrobromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start α,β-Unsaturated Carboxylic Acid Add_HBr Addition of HBr Start->Add_HBr Stir Stir at controlled temp. Add_HBr->Stir Workup Aqueous Work-up Stir->Workup Reaction complete Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product Product Purification->Product β-Bromoalkanoic Acid Lactone_Opening Start Lactone Protonation Protonation of Carbonyl Oxygen Start->Protonation Acid Catalyst Nucleophilic_Attack Nucleophilic Attack by Bromide Ion Protonation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product ω-Bromoalkanoic Acid Ring_Opening->Product

Caption: Mechanism of acid-catalyzed ring-opening of lactones.

Advantages Disadvantages
Direct access to specific chain lengths.Availability and cost of the starting lactone.
Generally clean reactions with good yields.May require harsh acidic conditions.
Can be a one-pot procedure.

Bromolactonization

Bromolactonization is a powerful cyclization reaction that simultaneously introduces a bromine atom and forms a lactone ring from an unsaturated carboxylic acid. W[9][10][11]hile the product is a bromo-lactone, this method is highly relevant as the lactone can be subsequently opened to yield a bromo-hydroxy-alkanoic acid, a close derivative of bromoalkanoic acids.

Reaction Mechanism and Experimental Rationale

The reaction is an intramolecular electrophilic addition. The double bond of the unsaturated carboxylic acid attacks an electrophilic bromine source (e.g., Br₂ or NBS). The resulting bromonium ion is then trapped intramolecularly by the carboxylate group, leading to the formation of a brominated lactone. The regioselectivity of the cyclization (exo vs. endo) is an important consideration and can often be controlled by the substrate structure and reaction conditions.

[9][10]***

Comparative Summary of Synthetic Methods

MethodPosition of BromineStarting MaterialKey ReagentsYieldsKey AdvantagesKey Disadvantages
Hell-Volhard-Zelinsky αCarboxylic AcidBr₂, PBr₃ (cat.)GoodDirect, reliableHarsh conditions, corrosive reagents
Malonic Ester Synthesis αDiethyl MalonateNaOEt, NBSHighMild conditions, high purityMulti-step
Hydrobromination βα,β-Unsaturated Carboxylic AcidHBrGoodAtom-economical, directCorrosive HBr, potential polymerization
Lactone Ring-Opening ωLactoneHBr or other Br⁻ sourceGoodSpecific chain lengthsDependent on lactone availability
Bromolactonization VariesUnsaturated Carboxylic AcidBr₂ or NBSGood-HighForms complex structuresProduct is a bromo-lactone

Conclusion

The synthesis of bromoalkanoic acids can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route depends on several factors, including the desired position of the bromine atom, the availability of starting materials, the required scale of the synthesis, and the presence of other functional groups in the molecule. For the synthesis of α-bromoalkanoic acids, the Hell-Volhard-Zelinsky reaction remains a workhorse for its directness, while the malonic ester synthesis provides a milder and more versatile alternative. The hydrobromination of unsaturated acids is the most straightforward route to β-bromoalkanoic acids, and the ring-opening of lactones offers a reliable method for obtaining ω-bromoalkanoic acids. A thorough understanding of the mechanisms and experimental parameters of these reactions is crucial for the successful synthesis of these important building blocks in research and industrial applications.

References

  • Tan, X., Song, T., Wang, Z., Chen, H., Cui, L., & Li, C. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters, 19(7), 1634–1637. [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Tan, X., Song, T., Wang, Z., Chen, H., Cui, L., & Li, C. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters, 19(7), 1634–1637. [Link]

  • sathee jee. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Chemistry Learner. (2020, July 21). Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. [Link]

  • Vedantu. HVZ Reaction Mechanism, Equation & Uses | Hell-Volhard-Zelinsky Explained. [Link]

  • ResearchGate. Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Chemistry Learner. Malonic Ester Synthesis: Definition, Examples, and Mechanism. [Link]

  • R Discovery. (1987, January 1). Asymmetric bromolactonization reaction: Synthesis of optically active 2-hydroxy-2-methylalkanoic acids from 2-methylenealkanoic acids. [Link]

  • NC State University Libraries. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

  • Shirakawa, S., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2963-2971. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Organic Syntheses. β-BROMOPROPIONIC ACID. [Link]

  • Sugano, M., Inokuma, T., Yamaoka, Y., & Yamada, K. I. (2024). 5-exo-Selective Asymmetric Bromolactonization of Stilbenecarboxylic Acids Catalyzed by Phenol-bearing Chiral Thiourea. Organic & Biomolecular Chemistry. [Link]

  • U.S. Patent No. 2,876,255. (1959).
  • To, T. A., Phan, N. T. A., Mai, B. K., & Nguyen, T. V. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Communications, 60(20), 2736-2739. [Link]

  • ResearchGate. Proposed reaction mechanism for the bromolactonization. [Link]

Sources

Comparative

Assessing the Stability of Surfaces Modified with 11-Bromoundec-10-ynoic Acid

Executive Summary Surface modification with 11-bromoundec-10-ynoic acid (11-BUYA) represents a strategic choice for researchers requiring a bifunctional interface. Unlike standard alkyl-chain passivation, 11-BUYA offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Surface modification with 11-bromoundec-10-ynoic acid (11-BUYA) represents a strategic choice for researchers requiring a bifunctional interface. Unlike standard alkyl-chain passivation, 11-BUYA offers a reactive haloalkynyl tail (


) capable of post-functionalization (e.g., Cadiot-Chodkiewicz coupling, azide-alkyne cycloaddition) or direct antimicrobial action.

However, the stability of these surfaces is dictated not by the robust tail, but by the carboxylic acid headgroup . This guide objectively compares the anchoring stability of 11-BUYA SAMs against Phosphonic Acid and Silane alternatives.

Key Finding: While 11-BUYA provides superior synthetic versatility, its anchoring stability on metal oxides (


, 

) is moderate . It is susceptible to hydrolytic desorption at pH > 9 and thermal desorption > 150°C, unlike the hyper-stable phosphonate alternatives.

Part 1: The Chemistry of 11-Bromoundec-10-ynoic Acid SAMs

To assess stability, one must first understand the binding mechanism. 11-BUYA is an amphiphilic molecule with two distinct ends:

  • The Anchor (Head): A carboxylic acid (

    
    ).[1][2] On metal oxides, this binds via coordination chemistry (monodentate, bidentate chelating, or bidentate bridging).
    
  • The Function (Tail): A terminal bromoalkyne. This moiety is electron-deficient and sterically accessible, making it a prime target for "click" chemistry or acting as a contact-killing antimicrobial agent.

Binding Mechanism Visualization

The following diagram illustrates the binding modes and the inherent stability hierarchy compared to alternatives.

SAM_Binding_Stability cluster_substrate Metal Oxide Substrate (TiO2 / Al2O3) COOH 11-Bromoundec-10-ynoic Acid (Carboxylate Anchor) Binding Energy: ~15-20 kcal/mol Instability Hydrolytic Instability (Desorbs at pH > 9) COOH->Instability Susceptible to Water/Base App Application: Bio-orthogonal Click Chemistry Antibacterial Surfaces COOH->App Bromoalkyne Tail Utility PO3 Alternative: Phosphonic Acids (Phosphonate Anchor) Binding Energy: ~30-40 kcal/mol PO3->COOH Replaces Carboxylates (Thermodynamically Favored) Stability High Stability (Resists pH 2-11) PO3->Stability Tridentate Coordination

Caption: Comparative binding stability of Carboxylate (11-BUYA) vs. Phosphonate anchors on metal oxides. Phosphonates offer superior thermodynamic stability.

Part 2: Comparative Stability Analysis

This section compares 11-BUYA against the two most common alternatives for oxide functionalization: Phosphonic Acids (e.g., 11-bromoundecylphosphonic acid) and Silanes (e.g., 11-bromoundecyltrimethoxysilane).

Hydrolytic & Chemical Stability

The primary failure mode for 11-BUYA SAMs is the hydrolysis of the metal-carboxylate bond.

Feature11-Bromoundec-10-ynoic Acid (Carboxylate)Phosphonic Acid Alternative Silane Alternative
Bond Type Ionic/Coordinate (Weak Covalent)Strong Covalent (M-O-P)Network Covalent (Si-O-M + Si-O-Si)
pH Stability Low to Moderate. Stable in acidic/neutral (pH 4-7). Rapid desorption at pH > 9 due to deprotonation.High. Stable pH 2–11. Tridentate binding resists hydrolysis.High. Stable pH 2–9. Siloxane network is robust but can hydrolyze at extremes.
Solvent Resistance Good in non-polar solvents (Toluene, Hexane). Desorbs in polar protic solvents (MeOH) over time.Excellent in most solvents.Excellent, but prone to polymerization artifacts.
Self-Healing Yes. Molecules are mobile; defects can anneal.Limited mobility after binding.No. Cross-linked network is rigid.

Expert Insight: If your application involves physiological buffers (PBS, pH 7.4), 11-BUYA surfaces may degrade over 24-48 hours. For long-term biological assays, Phosphonic Acid analogs are the superior choice.

Thermal Stability

Thermal stability is critical for processes requiring sterilization (autoclaving) or post-annealing.

  • 11-BUYA (Carboxylate): Desorption typically begins at ~150°C - 200°C . The mechanism is the cleavage of the headgroup-surface bond.

  • Phosphonates: Stable up to 400°C on

    
     or 
    
    
    
    .
  • Silanes: Stable up to 300°C , but the alkyl chain usually degrades before the Si-O bond breaks.

Functional Reactivity (The 11-BUYA Advantage)

While less stable, 11-BUYA is chosen for its Tail Reactivity .

  • Haloalkyne Reactivity: The

    
     group is unique. It allows for Cadiot-Chodkiewicz coupling (alkyne-alkyne coupling) which is impossible with standard methyl-terminated SAMs.
    
  • Antibacterial Action: The bromoalkyne moiety has intrinsic contact-killing properties against S. aureus and E. coli, unlike inert silanes.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols include self-validating steps to distinguish between physisorbed "gunk" and a true Self-Assembled Monolayer.

Protocol A: Preparation of Stable 11-BUYA SAMs

Substrate: Polished Aluminum, Titanium, or ITO.

  • Surface Activation:

    • Sonicate substrate in Acetone, then Isopropanol (10 min each).

    • Critical Step: UV/Ozone treat for 20 mins. This maximizes surface hydroxyl (-OH) density, essential for carboxylate binding.

  • Deposition Solution:

    • Dissolve 11-bromoundec-10-ynoic acid (1 mM) in Toluene (dry).

    • Note: Avoid Ethanol for deposition if possible; Toluene promotes better ordering for long-chain acids.

  • Incubation:

    • Immerse substrate for 24 hours at Room Temperature in a sealed container (exclude light to protect the bromoalkyne).

  • Rinsing (The Validation Step):

    • Rinse copiously with Toluene, then Ethanol.

    • Sonicate for 10 seconds in Ethanol. Why? This removes physisorbed layers. A true SAM will survive; a multilayer will not.

  • Drying: Stream of Nitrogen gas.

Protocol B: Stability Assessment Workflow

Use this workflow to quantify the stability of your modified surface.

Stability_Workflow cluster_tests Stress Tests Start Fresh 11-BUYA SAM pH_Test Incubate pH 9.0 (4 Hours) Start->pH_Test Therm_Test Anneal 120°C (1 Hour) Start->Therm_Test Measure Measure Contact Angle (CA) & Hysteresis pH_Test->Measure Therm_Test->Measure Decision CA > 85°? Hysteresis < 10°? Measure->Decision Pass Stable Surface Decision->Pass Yes Fail Surface Degraded (Switch to Phosphonate) Decision->Fail No

Caption: Decision tree for validating SAM stability. Contact angle hysteresis is the most sensitive indicator of monolayer disordering.

Part 4: Supporting Data & Reference Values

The following data summarizes expected values for a well-formed 11-BUYA monolayer on Aluminum Oxide (


).
ParameterExpected ValueInterpretation
Water Contact Angle (

)
88° ± 2° Indicates hydrophobic tail exposure. Lower values (<80°) suggest poor coverage.
Contact Angle Hysteresis < 10° Low hysteresis confirms a dense, crystalline-like packing. High hysteresis (>15°) indicates disorder or "islands."
XPS C1s Signal 285.0 eV (C-C), 289.0 eV (COOH) Distinct carboxylate peak confirms binding.
XPS Br3d Signal ~70 eV Presence confirms the bromo-tail is intact and not cleaved.
Film Thickness ~1.6 - 1.8 nm Consistent with a C11 chain tilted at ~30°.

References

  • Comparison of Carboxylic and Phosphonic Acid SAMs: Title: Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Source: Materials (Basel), 2020.[3] Link:[Link]

  • Thermal Stability of SAMs: Title: Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers.[4] Source: ACS Omega, 2023. Link:[Link]

  • Antibacterial Activity of Undecynoic Acids: Title: 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp.[5] Source: PLOS ONE, 2019. Link:[Link]

  • Desorption Energies of Carboxylates: Title: Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface.[6] Source: Journal of Physical Chemistry C, 2014. Link:[Link]

Sources

Validation

A Senior Application Scientist’s Guide: Performance Comparison of 11-Bromoundec-10-ynoic Acid in Advanced Polymer Architectures for Drug Delivery

Welcome to a detailed exploration of 11-bromoundec-10-ynoic acid (BUYA), a uniquely versatile building block in the synthesis of advanced polymers for therapeutic applications. For researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of 11-bromoundec-10-ynoic acid (BUYA), a uniquely versatile building block in the synthesis of advanced polymers for therapeutic applications. For researchers and professionals in drug development, the choice of polymer architecture is not merely a synthetic detail—it is a critical determinant of a drug delivery system's success, dictating its loading capacity, release kinetics, and biological fate. This guide provides an in-depth comparison of different polymer architectures derived from BUYA, grounding our discussion in experimental data and the causal relationships between structure and function.

The Power of a Trifunctional Monomer: Why 11-Bromoundec-10-ynoic Acid?

11-Bromoundec-10-ynoic acid is not a standard monomer. It is a heterotrifunctional molecule, meaning it possesses three distinct reactive sites: a terminal bromo group, a terminal alkyne, and a carboxylic acid. This unique combination provides chemists with an exceptional level of control, allowing for sequential and orthogonal polymerization and functionalization strategies.

  • Bromo Group (-Br): This site serves as a classic initiator for controlled/living radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting-from" approach, where polymer chains are grown directly from this point with precise control over molecular weight and a narrow molecular weight distribution (polydispersity).[1]

  • Alkyne Group (C≡CH): This is the gateway to the world of "click" chemistry. The terminal alkyne readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[2][3] This allows for the easy attachment of targeting ligands, imaging agents, or other functional molecules after the main polymer backbone has been constructed.[1][4]

  • Carboxylic Acid Group (-COOH): This versatile group can be used in standard condensation reactions, such as esterification or amidation, to either anchor the monomer to a core molecule (in a "core-first" star polymer synthesis) or to attach drug molecules or other polymers.

The strategic combination of these three groups allows BUYA to be a cornerstone for building diverse and complex polymer architectures.

Caption: Post-synthesis functionalization via Click Chemistry.

Validated Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for key experiments, explaining the rationale behind the chosen procedures.

Protocol 1: Synthesis of a Linear Poly(caprolactone)-based Polymer using BUYA as ATRP Initiator

This protocol describes the synthesis of a well-defined linear polymer, where BUYA's bromo-end initiates the polymerization of ε-caprolactone (a biocompatible and biodegradable monomer).

Rationale: ATRP is chosen for its ability to produce polymers with controlled molecular weights and low polydispersity, which is crucial for predictable drug delivery performance. [1]ε-caprolactone is selected for its well-established biocompatibility and biodegradability. [5] Materials:

  • 11-bromoundec-10-ynoic acid (BUYA)

  • ε-caprolactone (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol, Dichloromethane (DCM), Hexane

  • Argon gas supply

Procedure:

  • Initiator & Monomer Setup: In a Schlenk flask, add BUYA (1 equivalent) and ε-caprolactone (e.g., 100 equivalents for a target degree of polymerization of 100).

  • Catalyst & Ligand Setup: In a separate flask, add CuBr (1 eq. to initiator) and anisole.

  • Deoxygenation: Purge both flasks with argon for 30 minutes to remove oxygen, which terminates the radical polymerization.

  • Ligand Addition: Add PMDETA (1 eq. to CuBr) to the catalyst flask via an airtight syringe. The solution should turn dark green/brown, indicating complex formation.

  • Initiation: Transfer the catalyst/ligand solution to the monomer/initiator flask via cannula.

  • Polymerization: Place the flask in a preheated oil bath at 90°C. Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Monitor monomer conversion via ¹H NMR if desired.

  • Termination: To stop the reaction, cool the flask to room temperature and expose it to air. Dilute the mixture with DCM.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the DCM solution dropwise into cold methanol or hexane.

  • Drying: Collect the white polymer precipitate by filtration and dry under vacuum at room temperature for 24 hours.

  • Validation:

    • ¹H NMR: Confirm the presence of characteristic peaks from the poly(caprolactone) backbone and the end-groups from BUYA (especially the alkyne proton).

    • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn) and polydispersity index (PDI). A PDI value < 1.3 indicates a well-controlled polymerization.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol details how to load a hydrophobic drug (e.g., Paclitaxel) into nanoparticles and measure its release profile using the validated dialysis method.

Rationale: Nanoprecipitation is a simple and effective method for encapsulating hydrophobic drugs within polymeric nanoparticles. [6][7]The dialysis method is a widely accepted standard for in vitro release studies, as it effectively separates the nanoparticles from the released drug while maintaining sink conditions. [8][9][10]

Release_Workflow cluster_prep Nanoparticle Preparation cluster_release In Vitro Release Assay a Dissolve Polymer & Drug in Organic Solvent (e.g., Acetone) b Add dropwise to aqueous solution under stirring a->b c Evaporate organic solvent b->c d Collect Nanoparticles (Centrifugation) c->d e Disperse drug-loaded NPs in buffer d->e Formulation f Load into Dialysis Bag (known MWCO) e->f g Immerse in Release Medium (e.g., PBS pH 7.4, 37°C) f->g h Sample release medium at time points g->h i Quantify drug via HPLC h->i

Caption: Workflow for nanoparticle formulation and in vitro drug release testing.

Materials:

  • Drug-loaded polymer nanoparticles (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

Part A: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Prepare drug-loaded nanoparticles using a nanoprecipitation method. [6]2. Lyophilize a known mass of the nanoparticle suspension to get the total weight (Weight_total).

  • Dissolve a known mass of the lyophilized powder in a good solvent (e.g., DMSO) to break the nanoparticles and release the drug.

  • Quantify the amount of drug using HPLC against a standard curve (Weight_drug).

  • Calculate DLC and EE:

    • DLC (%) = (Weight_drug / Weight_total) * 100

    • EE (%) = (Weight_drug / Initial Weight of Drug Used) * 100

Part B: In Vitro Release Study

  • Membrane Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions. [8]2. Sample Preparation: Suspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4) and place it inside the dialysis bag. Securely clip both ends.

  • Assay Setup: Immerse the sealed bag into a beaker containing 50 mL of release medium (PBS pH 7.4 or pH 5.5) to ensure sink conditions. [10]Place the beaker in an incubator shaker at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the release medium from the beaker and immediately replace it with 1 mL of fresh, pre-warmed medium to maintain constant volume and sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes. Plot cumulative release (%) versus time (h).

Conclusion and Future Outlook

The choice of polymer architecture is a critical design parameter in the development of advanced drug delivery systems. While simple linear polymers offer predictability and can be tailored for stimuli-responsive release, more complex architectures like star-shaped polymers demonstrate clear advantages in drug encapsulation efficiency and potential for enhanced in vivo circulation . [11][12] The true power of a versatile monomer like 11-bromoundec-10-ynoic acid lies in its ability to facilitate the synthesis of these diverse architectures while simultaneously embedding a readily functionalizable handle—the alkyne group. This allows for a modular approach: first, optimize the polymer architecture for physical drug carrying properties; second, functionalize the surface for biological targeting via highly efficient click chemistry. [13]This two-step strategy paves the way for creating highly sophisticated, targeted, and effective therapeutic nanoparticles.

Future research will likely focus on hybrid architectures, such as multi-arm star copolymers with different polymers on each arm (miktoarm stars), and hyperbranched or dendritic structures that maximize surface functionality for multivalent targeting. [14]As our synthetic control continues to advance, so too will our ability to design polymer-based nanomedicines that are truly optimized for clinical success.

References

  • Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers.RSC Publishing.
  • Click Chemistry with Polymers, Dendrimers, and Hydrogels for Drug Delivery.Expert Opinion on Drug Delivery.
  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior.Chemical Reviews, PMC.
  • Potential of star-shaped polymeric nanoparticles of poly(ε-carprolactone) and poly (lactic-co-glycolic acid) for drug delivery; A comparative study with linear analogs.
  • Drug Carriers With Star Polymer Structures.Institute of Macromolecular Chemistry, Czech Academy of Sciences.
  • Star-shaped polymer.Wikipedia.
  • Click Chemistry Functionalized Polymeric Nanoparticles Target Corneal Epithelial Cells through RGD-Cell Surface Receptors.
  • Click Chemistry in Polymersome Technology.MDPI.
  • Application Notes and Protocols for Drug Release Studies
  • Comparison of linear and star-like polymeric nanomedicines on biodistribution, pharmacologic properties and anti-tumor activity in mice.Journal of Nuclear Medicine.
  • Nano-Carriers Based on pH-Sensitive Star-Shaped Copolymers for Drug-Controlled Release.MDPI.
  • Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers.MDPI.
  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release.Scientific Archives.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
  • Stable Polymer Nanoparticles with Exceptionally High Drug Loading by Sequential Nanoprecipitation.The University of Queensland eSpace.
  • Emerging Polymer Architectures for Drug Delivery.Journal of Nanotechnology & Drug Delivery.
  • Rational Design, Synthesis and Degradation of Acidic pH- Responsive Block Copolymer Nanoassemblies for Controlled Drug Delivery.University of Windsor.
  • Biocompatible Polymers and their Potential Biomedical Applic
  • Block Copolymers: Synthesis, Self-Assembly, and Applic
  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymeriz
  • Biocompatible Polymers: Innovations and Applications in Medical Devices.Hilaris Publisher.
  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.University of Minnesota Twin Cities.

Sources

Comparative

analytical techniques for quantifying the surface coverage of 11-bromoundec-10-ynoic acid

Executive Summary: The Metrology of Functional Interfaces In the development of bio-orthogonal interfaces, 11-bromoundec-10-ynoic acid (11-BrUA) represents a high-value bifunctional linker. Its carboxylic acid headgroup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrology of Functional Interfaces

In the development of bio-orthogonal interfaces, 11-bromoundec-10-ynoic acid (11-BrUA) represents a high-value bifunctional linker. Its carboxylic acid headgroup anchors robustly to metal oxides (Al₂O₃, TiO₂, ITO), while the terminal 1-bromoalkyne moiety serves as a specific electrophilic trap or a precursor for Cadiot-Chodkiewicz coupling.

However, the efficacy of these downstream reactions relies entirely on the initial surface packing density (coverage,


). A monolayer that is too sparse (

molecules/cm²) leads to non-specific adsorption, while disordered multilayers obscure the reactive alkyne tail.

This guide objectively compares the three dominant analytical techniques for quantifying 11-BrUA coverage: X-ray Photoelectron Spectroscopy (XPS) , Spectroscopic Ellipsometry (SE) , and Quartz Crystal Microbalance with Dissipation (QCM-D) . While Ellipsometry offers speed, this guide establishes why XPS is the requisite standard for validating the stoichiometry of this specific bromo-alkyne molecule.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of each technique specifically for detecting the 11-BrUA monolayer on a planar oxide substrate.

FeatureXPS (The Gold Standard) Ellipsometry (The Rapid Check) QCM-D (The Kinetic Tracker)
Primary Observable Atomic Core Electrons (Br 3d, C 1s)Polarization Change (

)
Frequency Shift (

)
Specificity High: Detects the Br-tag directly.Low: Cannot distinguish 11-BrUA from contaminants.Medium: Measures total mass load.
Quantification Type Absolute Stoichiometry (Atoms/cm²)Average Thickness (nm)Hydrated Mass (ng/cm²)
Detection Limit ~0.1 % Atomic Concentration~0.1 nm Thickness~1 ng/cm²
Destructive? No (minimal beam damage if optimized)NoNo
Key Limitation UHV required; slower throughput.Requires assumed Refractive Index (

).[1]
Includes coupled water (Voigt mass).
Decision Logic for Researchers
  • Use Ellipsometry for routine batch-to-batch consistency checks during manufacturing.

  • Use QCM-D if you need to optimize the time required for the monolayer to form (adsorption kinetics).

  • Use XPS for the definitive validation of the product. Only XPS can prove the bromine atom is present and the molecule hasn't degraded (e.g., debromination) during deposition.

Critical Analytical Workflows

The following diagram illustrates the logical flow for characterizing 11-BrUA, prioritizing the validation of the "Br" tag.

G Start Sample: 11-BrUA on Oxide Step1 1. Spectroscopic Ellipsometry (Rapid Screening) Start->Step1 Decision1 Thickness = 1.6 ± 0.2 nm? Step1->Decision1 Fail1 Reject: Multilayer or Sub-monolayer Decision1->Fail1 No Step2 2. Contact Angle Goniometry (Wettability Check) Decision1->Step2 Yes Decision2 Water CA > 85°? Step2->Decision2 Decision2->Fail1 No (<70°) Step3 3. XPS (High Resolution) (The Validation Step) Decision2->Step3 Yes Analysis Analyze Br 3d / Substrate Ratio Calculate Packing Density Step3->Analysis Result Validated Surface Ready for Coupling Analysis->Result

Figure 1: The hierarchical characterization workflow. Ellipsometry acts as a gatekeeper, but XPS provides the molecular identity.

Deep Dive: The XPS Quantification Protocol

X-ray Photoelectron Spectroscopy is the only method capable of distinguishing 11-BrUA from non-functionalized fatty acids (like undecanoic acid) due to the specific binding energy of the bromine atom.

The "Hero" Signal: Bromine 3d

For 11-BrUA, the bromine atom is bonded to an


-hybridized carbon (alkyne).
  • Target Peak: Br 3d doublet (

    
     and 
    
    
    
    ).
  • Binding Energy: ~70.5 eV (Br-C bond). Note: Ionic bromide (

    
    ) appears lower (~68 eV). If you see a peak at 68 eV, your surface has degraded or is contaminated with salts.
    
  • Spin-Orbit Splitting: 1.05 eV.

Experimental Setup
  • Substrate Prep: Ensure the oxide substrate (e.g., TiO₂) is atomically flat. Roughness > 2 nm introduces shadowing effects that invalidate quantitative models.

  • X-ray Source: Monochromatic Al K

    
     (1486.6 eV).
    
  • Pass Energy: 20 eV for high-resolution regions (Br 3d, C 1s, Ti 2p/Al 2p).

  • Charge Compensation: Essential for insulating oxide substrates. Use a flood gun and reference the adventitious C 1s peak to 284.8 eV.

Calculation of Surface Density ( )

Do not rely on simple atomic percentages, as they ignore depth attenuation. Use the Overlayer Model assuming a uniform monolayer.



Where:

  • 
    : Intensity of the substrate signal (e.g., Ti 2p) with the monolayer.
    
  • 
    : Intensity of the clean substrate signal without the monolayer.
    
  • 
    : Thickness of the 11-BrUA layer (Theoretical ~1.6 nm).
    
  • 
    : Inelastic Mean Free Path (IMFP) of substrate electrons traveling through the organic layer (~3.5 nm for organics).
    
  • 
    : Take-off angle (usually 90°).
    

Self-Validating Check: Calculate the ratio of Br 3d to C 1s. For 11-BrUA (


), the stoichiometric ratio is 1:11 (approx 0.09).
  • Experimental Ratio < 0.05: Indicates significant hydrocarbon contamination (adventitious carbon) or loss of bromine.

  • Experimental Ratio > 0.10: Indicates potential multilayer formation or bromine salts.[2][3]

Secondary Technique: Spectroscopic Ellipsometry[4]

While less specific, Ellipsometry is non-destructive and faster.

Modeling the 11-BrUA Layer

The optical constants of the monolayer are too thin to measure independently. You must use a Cauchy Model :

  • 
     (Refractive Index):  Fixed at 1.45 (standard for fatty acids).
    
  • 
    :  Fixed at 0.01.
    
  • Substrate: Measured prior to deposition to fix the oxide thickness (

    
    ).
    
Data Interpretation
  • Target Thickness: 1.5 nm – 1.7 nm.

    • < 1.2 nm: Disordered, "lying down" phase.[4] The alkyl chains are not standing upright.[5]

    • > 2.0 nm: Bilayer formation (head-to-head stacking via carboxylic acid dimerization).

Experimental Data Summary

The following table synthesizes typical experimental values for a well-formed 11-BrUA monolayer on Atomic Layer Deposition (ALD) Alumina.

ParameterWell-Formed MonolayerPoor/Degraded Monolayer
XPS Br/C Ratio 0.08 – 0.09< 0.05
XPS Br Binding Energy 70.5 eV (C-Br covalent)68.2 eV (Br- ionic)
Ellipsometric Thickness 1.6 ± 0.1 nm< 1.0 nm or > 2.5 nm
Water Contact Angle 88° ± 2°< 70° (Exposed COOH or Oxide)
Hysteresis (Adv-Rec) < 10°> 20° (High disorder)

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.
  • Moulder, J. F., et al. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp. (Standard reference for Br 3d binding energies).
  • Bain, C. D., & Whitesides, G. M. (1989). Attenuation of Photoelectrons in Monolayers of n-Alkanethiols Adsorbed on Copper, Silver, and Gold. Journal of Physical Chemistry.
  • ResearchGate. Quantification of bromine functionalized SAMs XPS. (Comparative spectra analysis). Available at: [Link]

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